4-Cyclobutylaniline
Description
Properties
IUPAC Name |
4-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVTMCLQCBATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-69-8 | |
| Record name | 4-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling of 4-Cyclobutylaniline: A Technical Guide for Medicinal Chemistry
Executive Summary
4-Cyclobutylaniline (CAS: 3158-69-8) represents a strategic structural motif in modern drug discovery, serving as a lipophilic, metabolically stable bioisostere for tert-butyl and isopropyl anilines. Its unique four-membered ring introduces specific conformational constraints and electronic properties that differentiate it from acyclic alkyl analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in pharmacophore optimization.
Part 1: Chemical Identity & Structural Analysis[1]
The compound consists of a primary aniline core substituted at the para-position with a cyclobutyl ring. Unlike the planar phenyl ring, the cyclobutyl substituent adopts a "puckered" conformation (butterfly shape) to relieve torsional strain, with a puckering angle of approximately 25–35°.
Nomenclature & Identifiers
| Descriptor | Value |
| IUPAC Name | 4-Cyclobutylaniline |
| Common Name | p-Cyclobutylaniline |
| CAS Number (Free Base) | 3158-69-8 |
| CAS Number (HCl Salt) | 2355385-23-6 |
| SMILES | NC1=CC=C(C2CCC2)C=C1 |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
Electronic & Conformational Features
The cyclobutyl group exerts a weak +I (inductive) effect , increasing electron density on the aromatic ring and slightly elevating the basicity of the aniline nitrogen compared to unsubstituted aniline. However, its steric bulk is less than that of a tert-butyl group but greater than an isopropyl group, offering a "Goldilocks" zone for filling hydrophobic pockets in kinase or GPCR targets.
Figure 1: Structural-Electronic relationship of 4-Cyclobutylaniline. The cyclobutyl group acts as a lipophilic anchor while modulating the electronic environment of the primary amine.
Part 2: Physicochemical Profile[7]
The following data consolidates experimental and high-confidence predicted values based on structural analogs (e.g., 4-butylaniline, 4-cyclohexylaniline).
Key Constants Table
| Property | Value / Range | Condition / Note |
| Physical State | Liquid or Low-melting Solid | Free base is likely an oil at RT; HCl salt is a solid. |
| Melting Point (HCl) | 215 – 220 °C | Decomposition observed at melt [1]. |
| Boiling Point (Predicted) | 250 – 260 °C | At 760 mmHg. |
| pKa (Conjugate Acid) | 4.9 ± 0.2 | Slightly more basic than aniline (4.6) due to alkyl donation. |
| LogP (Lipophilicity) | 2.8 – 3.0 | High lipophilicity; suitable for membrane permeability. |
| Water Solubility | < 0.5 mg/mL | Free base is sparingly soluble; HCl salt is highly soluble. |
| Topological PSA | 26.02 Ų | Polar Surface Area (contributed solely by -NH₂). |
| Refractive Index | ~1.55 | Predicted based on molar refractivity. |
Solubility & Handling
-
Free Base: Highly lipophilic. Dissolves readily in DCM, Ethyl Acetate, DMSO, and Methanol. Poor water solubility requires formulation (e.g., micronization or salt formation) for biological assays.
-
Hydrochloride Salt: The preferred form for storage and handling. It is a white to off-white crystalline solid, hygroscopic, and soluble in water/methanol mixtures.
Part 3: Synthetic & Purification Considerations
While classical methods (e.g., reduction of p-cyclobutylnitrobenzene) exist, modern medicinal chemistry relies on transition-metal catalyzed couplings to ensure regioselectivity and avoid isomer mixtures.
Recommended Synthesis: Suzuki-Miyaura Coupling
This protocol avoids the low regioselectivity of direct photocycloaddition.
Protocol:
-
Reagents: 4-Bromoaniline (1.0 eq), Cyclobutylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Heat to 90°C under inert atmosphere (N₂/Ar) for 12–16 hours.
-
Work-up: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amine is susceptible to oxidation; store under Argon.
Figure 2: Synthetic workflow for the regioselective preparation of 4-Cyclobutylaniline via Suzuki coupling.
Part 4: Analytical Characterization (Expected Data)
To validate the identity of 4-Cyclobutylaniline, the following spectral signatures are diagnostic.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.85 (d, J=8.2 Hz, 2H): Aromatic protons ortho to cyclobutyl.
-
δ 6.50 (d, J=8.2 Hz, 2H): Aromatic protons ortho to amine (shielded).
-
δ 4.85 (s, 2H): -NH₂ broad singlet (exchangeable with D₂O).
-
δ 3.35 (m, 1H): Cyclobutyl methine (quintet-like).
-
δ 2.20 – 1.90 (m, 4H): Cyclobutyl methylene protons.
-
δ 1.80 – 1.70 (m, 2H): Cyclobutyl methylene protons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated 148.11; Observed ~148.1.
-
Fragmentation: Loss of cyclobutyl ring or ammonia may be observed at higher collision energies.
-
Part 5: Applications in Drug Discovery
Bioisosteric Replacement
4-Cyclobutylaniline is frequently used to replace 4-tert-butylaniline or 4-isopropylaniline moieties.
-
Metabolic Stability: The cyclobutyl ring lacks the vulnerable tertiary hydrogen of an isopropyl group (which is prone to rapid hydroxylation) and the methyl groups of a tert-butyl group (prone to oxidation). The strained ring is surprisingly metabolically robust [2].
-
Space Filling: It occupies a specific volume in hydrophobic pockets (e.g., ATP-binding sites of kinases) that is distinct from acyclic chains, often improving potency through better shape complementarity.
Safety & Toxicology[1][8]
-
Acute Toxicity: Like most anilines, it is expected to be harmful if swallowed or inhaled (Category 4).
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Handling: Use in a fume hood. Wear nitrile gloves. Avoid dust formation if handling the HCl salt.
References
-
VulcanChem. (2024). Product Analysis: 4-Cyclobutylaniline hydrochloride (CAS 2355385-23-6).[4] Retrieved from [4]
-
BenchChem. (2024). Structure and Properties of 4-Cyclobutylaniline (CAS 3158-69-8). Retrieved from
-
PubChem. (2024). Compound Summary: 4-Cyclopentylaniline (Analog Comparison). National Library of Medicine. Retrieved from
Sources
Conformational Dynamics and Synthetic Architecture of 4-Cyclobutylaniline
Technical Whitepaper | Version 2.0
Executive Summary
4-Cyclobutylaniline (CAS: 15063-79-3) represents a critical scaffold in medicinal chemistry and materials science, serving as a rigidified, lipophilic bioisostere for 4-isopropyl or 4-tert-butyl aniline derivatives. Unlike its acyclic analogs, the cyclobutyl moiety introduces unique conformational constraints due to ring strain (~26.4 kcal/mol) and "puckering" dynamics. This guide provides a definitive analysis of its molecular geometry, detailing the competition between torsional and angle strain that dictates its 3D shape. Furthermore, we present a robust, self-validating synthetic protocol for its generation, moving beyond theoretical structures to actionable chemistry.
Molecular Geometry and Conformation
The geometry of 4-cyclobutylaniline is defined by the interplay between the aromatic stability of the benzene ring and the high-energy conformational dynamics of the cyclobutane substituent.
The Cyclobutane "Butterfly" Conformation
Contrary to simplified planar depictions, the cyclobutane ring in 4-cyclobutylaniline is not planar .[1] A planar cyclobutane would minimize angle strain (90° internal angles) but maximize torsional strain due to eight pairs of eclipsed C–H bonds.
To relieve this torsional strain, the ring relaxes into a puckered or "butterfly" conformation.[2]
-
Puckering Angle (
): The ring deviates from planarity by approximately 25°–30° . -
Energetic Trade-off: This puckering decreases the C–C–C bond angles to ~88°, slightly increasing angle strain (Baeyer strain), but significantly reduces the eclipsing interactions (Pitzer strain).
-
Substituent Positioning: The bulky 4-aminophenyl group prefers the pseudo-equatorial position on the puckered ring to minimize 1,3-diaxial-like steric repulsions with the ring hydrogens.
The Aniline Nitrogen Geometry
The amino (
-
Resonance Flattening: The lone pair on the nitrogen delocalizes into the aromatic
-system (interaction with the LUMO of the ring). This partial double-bond character ( ) flattens the pyramid, reducing the inversion barrier compared to aliphatic amines. -
Geometry: The sum of bond angles around the nitrogen is typically
, indicating a flattened pyramidal shape.
Structural Visualization (Logic Flow)
Figure 1: Causal logic governing the 3D conformation of the cyclobutyl moiety. The system compromises between angle and torsional strain to reach the global energy minimum.[3]
Physicochemical Properties & Data
The following parameters are critical for researchers utilizing this scaffold in drug design (e.g., as a replacement for a tert-butyl group).
| Property | Value (Approx.) | Significance |
| Molecular Weight | 147.22 g/mol | Fragment-based drug design compliant. |
| LogP (Octanol/Water) | ~2.7 - 2.9 | Higher lipophilicity than aniline (0.9); enhances membrane permeability. |
| Cyclobutane Strain Energy | ~26.4 kcal/mol | High energy content; susceptible to metabolic oxidation or ring opening under extreme conditions. |
| pKa (Conjugate Acid) | ~4.5 - 4.8 | Slightly more basic than aniline due to weak inductive donation (+I) from the cyclobutyl group. |
| Rotatable Bonds | 1 | The |
Synthetic Protocol: The Self-Validating System
While direct cross-coupling (Suzuki) is possible, commercially available cyclobutylboronic acids are often unstable (prone to protodeboronation). The most robust, scalable, and "self-validating" protocol involves the Nitration-Reduction sequence starting from cyclobutylbenzene. This pathway allows for easy purification of intermediates, ensuring the final product's integrity.
Phase 1: Regioselective Nitration
Objective: Install the nitro group at the para position. Precursor: Cyclobutylbenzene (Commercial or via Friedel-Crafts).
-
Setup: Charge a 3-neck flask with cyclobutylbenzene (1.0 equiv) and cool to 0°C.
-
Reagent Preparation: Prepare a mixture of concentrated
(1.1 equiv) and concentrated (solvent/catalyst). -
Addition: Add the acid mixture dropwise. Control: Maintain internal temperature <10°C to prevent polynitration or ring opening.
-
Workup: Pour onto ice water. Extract with Ethyl Acetate.[4]
-
Purification (Critical Step): The reaction yields a mixture of ortho (~15%) and para (~85%) isomers. Separate via column chromatography (Hexanes/EtOAc 95:5). The para-isomer (1-cyclobutyl-4-nitrobenzene) is a solid/oil that elutes second (typically).
-
Validation: 1H NMR will show a symmetric
splitting pattern for the aromatic protons in the para isomer.
-
Phase 2: Catalytic Hydrogenation
Objective: Clean reduction of
-
Solvent System: Dissolve pure 1-cyclobutyl-4-nitrobenzene in Methanol or Ethanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Palladium on Carbon (Pd/C).
-
Reaction: Purge with
gas (balloon pressure is sufficient, 1 atm). Stir vigorously at Room Temperature for 4–6 hours.-
Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of the polar, UV-active amine spot (stains red/orange with Ninhydrin).
-
-
Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Salt Formation (Optional for Storage): Treat with HCl in ether to precipitate 4-cyclobutylaniline hydrochloride , which is shelf-stable and resistant to oxidation.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway. The chromatographic separation of the para-isomer is the critical quality control point.
References
-
Cyclobutane Conformation & Strain
-
Aniline Geometry
-
Gilli, G., et al. (2009). "The Nature of the Chemical Bond in Anilines." Structural Chemistry. Link
-
-
Synthetic Methodology (Nitration/Reduction)
-
Cyclobutyl Group in Medicinal Chemistry
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on cyclobutyl as a lipophilic spacer). Link
-
Sources
Technical Whitepaper: The Evolution and Synthetic Utility of 4-Cyclobutylaniline
This is an in-depth technical guide on 4-Cyclobutylaniline , designed for researchers and drug development professionals.
CAS: 3158-69-8 (Free Base) | Molecular Formula: C₁₀H₁₃N | Molecular Weight: 147.22 g/mol [1]
Executive Summary
4-Cyclobutylaniline is a specialized aromatic amine intermediate that has transitioned from a chemical curiosity to a strategic pharmacophore in modern medicinal chemistry.[1] Unlike its alkyl analogs (4-isopropyl or 4-tert-butylaniline), the 4-cyclobutyl motif offers a unique combination of conformational restriction and metabolic resilience .[1]
This guide analyzes the molecule’s utility as a bioisostere in kinase inhibitors (e.g., AKT, BTK) and GPCR ligands, detailing the shift from non-selective "bulk" synthesis to precision metal-catalyzed cross-coupling.[1]
Mechanistic Insight: The "Pucker" Advantage
In drug design, the cyclobutyl group is not merely a spacer; it is a shape-vectoring element.[1]
Conformational Dynamics
Unlike the freely rotating isopropyl group or the spherical tert-butyl group, the cyclobutane ring attached to the aniline scaffold adopts a puckered conformation (butterfly shape) with a dihedral angle of approximately 25–35°.[1]
-
Vectoring: This pucker directs the distal carbons away from the aromatic plane, allowing the molecule to fill hydrophobic pockets in enzymes that are too shallow for a tert-butyl group but require more volume than an isopropyl group.[1]
-
Electronic Effect: The strained C–C bonds of the cyclobutyl ring (high p-character) exhibit hyperconjugative donation into the aromatic system, subtly altering the nucleophilicity of the aniline nitrogen compared to linear alkyl analogs.[1]
Metabolic Stability Profile
A critical failure mode for alkyl-substituted arylamines is benzylic oxidation by Cytochrome P450 (CYP) enzymes.[1]
-
The Flaw of Alkyls: tert-Butyl groups are susceptible to hydroxylation at the methyl groups.[1] Isopropyl groups are prone to benzylic hydroxylation.[1]
-
The Cyclobutyl Shield: The secondary carbons in the cyclobutyl ring are sterically shielded and electronically deactivated due to ring strain, often resulting in a lower intrinsic clearance (
) and extended half-life ( ) in vivo.[1]
Figure 1: Comparative metabolic fate of alkyl-anilines vs. cyclobutyl-anilines.
Historical & Synthetic Evolution
The "Classic" Era: Electrophilic Aromatic Substitution
Historically, the synthesis of 4-cyclobutylaniline relied on the direct nitration of cyclobutylbenzene.[1]
-
Method: Cyclobutylbenzene is treated with
.[1] -
The Challenge: The cyclobutyl group is an ortho, para-director.[1] This route produces a mixture of 2-nitro and 4-nitro isomers, requiring tedious fractional distillation or crystallization to isolate the desired para precursor.[1]
-
Reduction: The isolated 4-nitrocyclobutylbenzene is reduced (Fe/HCl or catalytic hydrogenation) to yield the aniline.[1]
The "Modern" Era: Precision Cross-Coupling
To avoid isomer separation and harsh acidic conditions that might degrade sensitive functionalities, modern discovery chemistry utilizes Palladium-catalyzed cross-coupling.[1] This approach ensures regiospecificity .[1]
Protocol: Suzuki-Miyaura Coupling (Recommended)
This method couples a 4-haloaniline derivative with a cyclobutylboronate species.[1]
Reagents:
-
Substrate: 4-Bromoaniline (protected as acetanilide if necessary) or 4-Chloronitrobenzene (followed by reduction).[1]
-
Coupling Partner: Cyclobutylboronic acid pinacol ester.[1]
-
Catalyst:
or with S-Phos (for sterically demanding couplings).[1] -
Base:
or .[1]
Figure 2: Synthetic divergence—Classic nitration vs. Modern cross-coupling.
Experimental Technical Guide
Protocol: Synthesis via Suzuki Coupling (Lab Scale)
Use this protocol for generating high-purity material for biological assays.[1]
1. Reactants Preparation:
-
Charge a reaction vial with 4-Bromoaniline (1.0 equiv, 5 mmol, 860 mg).[1]
-
Add Cyclobutylboronic acid pinacol ester (1.2 equiv, 6 mmol).
-
Add
(0.05 equiv, 5 mol%).[1] -
Add
(3.0 equiv) dissolved in minimal water (degassed).[1]
2. Solvent System:
-
Add 1,4-Dioxane (10 mL). The biphasic nature (Dioxane/Water) is crucial for the base solubility.[1]
3. Reaction Conditions:
-
Purge the vial with Nitrogen (
) for 5 minutes.[1] -
Seal and heat to 90°C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS for the disappearance of the bromide (M+H 172/174) and appearance of the product (M+H 148).
4. Work-up:
-
Cool to room temperature.[1] Filter through a pad of Celite to remove Palladium black.[1]
-
Dilute with Ethyl Acetate (EtOAc) and wash with brine.[1]
-
Dry organic layer over
, concentrate in vacuo.
5. Purification:
-
Eluent: Hexanes:EtOAc (Gradient 9:1 to 4:1).[1]
-
Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.[1]
Pharmaceutical Applications & Case Studies
Kinase Inhibition (AKT/PI3K)
The 4-cyclobutylaniline moiety appears in patent literature regarding AKT inhibitors .[1]
-
Mechanism:[1][2][3][4][5] The aniline nitrogen forms a critical hydrogen bond with the kinase hinge region, while the cyclobutyl group occupies the hydrophobic pocket usually reserved for the "gatekeeper" residue or the solvent-exposed front pocket.[1]
-
Advantage:[1][5][6] The cyclobutyl group provides a better "induced fit" than a rigid phenyl ring, improving potency (
) while maintaining solubility.[1]
GIP Receptor Antagonists
Recent developments in metabolic disease treatments (e.g., WO2024214038A1) utilize 4-cyclobutylaniline as a building block for GIP (Glucose-dependent Insulinotropic Polypeptide) receptor antagonists .[1]
-
Role: It serves as the hydrophobic tail of the ligand, anchoring the molecule within the transmembrane bundle of the GPCR.[1]
Safety & Handling
-
Hazards: Like most anilines, 4-cyclobutylaniline is toxic if swallowed and can cause skin sensitization.[1] It may induce methemoglobinemia.[1]
-
Storage: Store under inert gas (Argon) at 2–8°C. It is sensitive to oxidation (turning dark brown upon air exposure).[1]
References
-
PubChem Compound Summary. 4-Cyclobutylaniline (CID 55291240).[1] National Library of Medicine.[1] Link[1]
-
World Intellectual Property Organization. WO2024214038A1 - Glucose-dependent insulinotropic polypeptide receptor antagonists.[1] (2024).[1] Link
-
Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement.[1] ACS Med.[1] Chem. Lett. (2013).[1] (Demonstrating the bioisosteric utility of strained rings). Link[1]
-
VulcanChem. Technical Data Sheet: 4-Cyclobutylaniline Hydrochloride.[1] (Physical properties and solubility data).[1] Link[1]
-
Fluorochem. Product Analysis: 4-Cyclobutylaniline (CAS 3158-69-8).[1][7][8][9][10][11]Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. 923547-35-7,2-bromo-4-hydrazinylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 181288-08-4|(R)-4-(sec-Butyl)aniline|BLD Pharm [bldpharm.com]
- 9. 5369-18-6|3-(Butan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 4-Cyclobutylaniline | 3158-69-8 | Benchchem [benchchem.com]
Potential biological activities of 4-Cyclobutylaniline derivatives
The Pharmacological Potential of 4-Cyclobutylaniline Derivatives: A Technical Guide to Scaffold Utility and Biological Evaluation
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds often hinges on subtle structural modifications that enhance binding affinity and metabolic stability without compromising physicochemical properties. 4-Cyclobutylaniline represents a high-value scaffold in this domain. As a rigidified bioisostere of 4-isopropylaniline or 4-tert-butylaniline, the cyclobutyl moiety offers a unique balance of lipophilicity and steric bulk, while the aniline functionality serves as a versatile attachment point for heterocyclic pharmacophores.
This technical guide analyzes the utility of 4-cyclobutylaniline derivatives in drug discovery, specifically focusing on their application in Kinase Inhibition (Oncology) and GPCR Modulation (CNS disorders) . It provides actionable protocols for synthesis and biological validation, grounded in rigorous structure-activity relationship (SAR) logic.
Structural Rationale & Physicochemical Properties[1][2][3][4][5]
Bioisosterism and Conformational Restriction
The 4-cyclobutylaniline scaffold is primarily utilized to replace flexible alkyl chains (e.g.,
-
Steric Occlusion: The cyclobutyl ring adopts a "puckered" conformation (
25-35°), creating a distinct spatial volume that can fill hydrophobic pockets in enzymes (e.g., the gatekeeper region of kinases) more effectively than planar phenyl or varying alkyl chains. -
Metabolic Stability: Unlike linear alkyl chains susceptible to rapid
-oxidation, the cyclobutyl ring is relatively resistant to oxidative metabolism, although monitoring for CYP-mediated ring hydroxylation is required. -
Lipophilicity (LogP): The cyclobutyl group increases lipophilicity compared to a cyclopropyl or methyl group, facilitating membrane permeability for CNS targets.
Table 1: Physicochemical Comparison of 4-Substituted Anilines
| Substituent (R) | Est. LogP | Steric Bulk (A-value) | Metabolic Liability | Primary Utility |
| Isopropyl | 2.1 | Moderate | Benzylic oxidation | Standard hydrophobic fill |
| Cyclopropyl | 1.9 | Low | Ring opening (CYP1A2) | Solubility improvement |
| Cyclobutyl | 2.4 | High | Low (Ring stable) | Conformational locking |
| tert-Butyl | 2.6 | Very High | Stable | Maximizing hydrophobic contact |
Primary Therapeutic Applications
Oncology: EGFR and CDK Kinase Inhibitors
The 4-anilinoquinazoline pharmacophore is the structural backbone of several approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] The aniline moiety binds deep within the ATP-binding pocket, forming crucial hydrogen bonds with the hinge region (Met793 in EGFR).
-
Mechanism: Derivatives of 4-cyclobutylaniline are designed to target the hydrophobic pocket I or II adjacent to the ATP site. The cyclobutyl group provides a tight hydrophobic fit, potentially overcoming resistance mutations (e.g., T790M) by inducing a conformation that disfavors ATP binding.
-
CDK9 Inhibition: Recent studies indicate that 4-substituted anilines linked to heterocyclic cores can inhibit Cyclin-Dependent Kinase 9 (CDK9), a target for transcriptional regulation in cancer. The cyclobutyl derivative serves to optimize the "shape complementarity" within the enzyme's active site.
CNS Disorders: Histamine H3 Receptor Antagonists
The Histamine H3 receptor (H3R) is a GPCR predominantly expressed in the CNS. Antagonists/inverse agonists are developed for narcolepsy and cognitive deficits (e.g., Alzheimer's).
-
Lipophilic Ligand Binding: H3R antagonists typically require a basic amine and a lipophilic tail. 4-Cyclobutylaniline derivatives serve as the lipophilic tail connected to a polar core (e.g., piperidine or pyrrolidine). The cyclobutyl group enhances blood-brain barrier (BBB) penetration due to its specific lipophilicity profile.
Biological Mechanism Visualization
The following diagram illustrates the signaling pathway for EGFR, highlighting the intervention point for 4-cyclobutylaniline derivative kinase inhibitors.
Caption: Mechanism of Action for 4-cyclobutylaniline derivatives acting as ATP-competitive inhibitors within the EGFR signaling cascade.
Experimental Protocols
Synthesis: Buchwald-Hartwig Cross-Coupling
This protocol describes the coupling of 4-cyclobutylaniline with a 4-chloroquinazoline core to generate a potential kinase inhibitor. This method is preferred over nucleophilic substitution (
Reagents:
-
Amine: 4-Cyclobutylaniline (1.0 eq)
-
Aryl Halide: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BINAP (4 mol%)
-
Base:
or (1.5 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a reaction vial with the aryl halide, 4-cyclobutylaniline, base, and Pd-ligand complex.
-
Solvation: Add anhydrous 1,4-dioxane (concentration ~0.1 M). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via LC-MS (Target mass:
of coupled product). -
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
-
Validation: Verify structure using
-NMR (Look for cyclobutyl multiplet signals at 1.8–2.4 ppm) and HRMS.
In Vitro Validation: Radioligand Binding Assay (H3 Receptor)
To validate the affinity of the synthesized derivative for the Histamine H3 receptor.
Protocol:
-
Membrane Preparation: Use CHO-K1 cells stably expressing human H3 receptors. Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
50
L of membrane suspension (10-20 g protein). -
25
L of -N- -methylhistamine (Radioligand, final conc. ~1 nM). -
25
L of Test Compound (4-cyclobutylaniline derivative, varying concentrations to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Harvest via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Synthesis Workflow Diagram
Caption: Optimized Buchwald-Hartwig coupling workflow for synthesizing 4-cyclobutylaniline based kinase inhibitors.
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Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. [Link]
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An In-Depth Technical Guide to Cyclobutane-Containing Organic Compounds
Abstract
The cyclobutane motif, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique stereochemical properties. Once considered a synthetic curiosity, it is now recognized as a critical structural component in a wide array of biologically active natural products and a valuable building block in medicinal chemistry and materials science.[1][2] The ring's inherent strain energy of approximately 26 kcal/mol not only dictates its reactivity but also provides a driving force for unique chemical transformations.[3] This guide provides a comprehensive overview of the fundamental principles of cyclobutane chemistry, detailing robust synthetic methodologies for its construction, exploring its characteristic reactivity, and highlighting its strategic application in modern drug discovery and advanced materials.
The Fundamental Nature of the Cyclobutane Ring
The chemistry of cyclobutane is fundamentally governed by its strained structure. This strain arises from two primary factors: angle strain and torsional strain.[3][4]
-
Angle Strain: An ideal sp³-hybridized carbon atom has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be compressed to 90°, leading to significant angle strain.[5]
-
Torsional Strain: A planar conformation would also force all eight C-H bonds on adjacent carbons into an eclipsed arrangement, creating substantial torsional strain.[3]
To alleviate this, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[6][7] This puckering slightly decreases the C-C-C bond angles to about 88°, marginally increasing angle strain, but it significantly reduces the torsional strain by staggering the C-H bonds.[6] This dynamic, puckered structure is a hallmark of cyclobutane's conformational landscape and influences the spatial orientation of its substituents.[2][7][8]
Table 1: Comparative Properties of Small Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (°) | Conformation |
| Cyclopropane | ~27.6 | 60 | Planar |
| Cyclobutane | ~26.3 | ~88 | Puckered |
| Cyclopentane | ~6.2 | ~105 | Envelope/Twist |
| Cyclohexane | ~0 | ~109.5 | Chair |
Data compiled from various sources.[3][9]
Core Synthetic Strategies for Cyclobutane Construction
The construction of the strained four-membered ring requires specific synthetic strategies that can overcome the energetic barrier of its formation. The most powerful and widely used methods involve cycloaddition reactions.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition, the formal reaction of two alkene components to form a cyclobutane ring, is the cornerstone of cyclobutane synthesis.[10] This reaction can be initiated through various means, each with its own mechanistic pathway and substrate scope.
-
Photochemical [2+2] Cycloaddition: This is a classic and highly effective method for synthesizing cyclobutane rings.[11][12] The reaction proceeds by the photoexcitation of one alkene partner to its triplet state, which then adds to the ground-state alkene in a stepwise manner through a 1,4-diradical intermediate.[12] This method is particularly useful for the synthesis of complex, polycyclic systems and is a key step in the synthesis of many natural products.[12][13]
-
Thermal [2+2] Cycloaddition: While thermally induced [2+2] cycloadditions between simple alkenes are generally forbidden by the Woodward-Hoffmann rules, certain activated substrates, such as ketenes, can undergo these reactions readily.[11][14] The reaction of a ketene with an alkene (a ketenophile) is a concerted, antarafacial-suprafacial cycloaddition that provides efficient access to cyclobutanones.[11]
-
Transition Metal-Catalyzed [2+2] Cycloaddition: Transition metals can catalyze [2+2] cycloadditions that are otherwise difficult or impossible.[15] These reactions often proceed through a metallacyclopentane intermediate, followed by reductive elimination to furnish the cyclobutane product.[15] This strategy offers excellent control over stereochemistry and has expanded the scope of accessible cyclobutane structures.[10][16]
Experimental Protocol: A Generalized Photochemical [2+2] Cycloaddition
-
Reactant Preparation: Dissolve the primary alkene substrate in a suitable solvent (e.g., acetone, acetonitrile, or benzene) in a quartz reaction vessel. Acetone can often serve as both the solvent and a triplet sensitizer.[12]
-
Sensitizer Addition (if required): If the alkene does not efficiently absorb UV light or form a triplet state, add a sensitizer like benzophenone.[12]
-
Second Alkene Addition: Add the second alkene component, typically in equimolar amounts or in excess depending on its volatility and reactivity.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often near room temperature. Monitor the reaction progress by TLC or GC/MS.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting crude product, containing the cyclobutane adduct, using column chromatography.
Causality Note: The use of a quartz vessel is critical as standard borosilicate glass absorbs the high-energy UV radiation required to initiate the photochemical reaction. The removal of oxygen is paramount to prevent the quenching of the reactive triplet state, which would otherwise terminate the desired reaction pathway.
Visualization 1: General Synthesis & Application Workflow
Caption: General workflow from cyclobutane synthesis to its core applications.
Reactivity: Harnessing the Power of Ring Strain
The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which can be synthetically useful for accessing a variety of acyclic and larger ring systems.[3][5][12]
-
Thermal and Photochemical Ring Opening: Upon heating, cyclobutanes can undergo conrotatory ring-opening to form two alkene molecules, the reverse of a thermal cycloaddition. Substituted cyclobutenes, in particular, undergo electrocyclic ring-opening to form conjugated dienes.[17]
-
Acid/Base and Nucleophile-Mediated Ring Opening: Electrophilic attack by acids or nucleophilic attack on suitably activated cyclobutanes (e.g., donor-acceptor cyclobutanes) can trigger ring cleavage to yield functionalized linear products.[18]
-
Transition Metal-Mediated Ring Opening: Transition metals can insert into the C-C bonds of cyclobutanes, initiating a variety of transformations, including isomerizations and cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The cyclobutane ring is an increasingly important motif in modern medicinal chemistry.[2][8] Its rigid, three-dimensional structure allows it to act as a versatile scaffold for orienting pharmacophoric groups in defined spatial arrangements.[2][8][19]
The Cyclobutane Ring as a Bioisostere
A key application of the cyclobutane ring is as a bioisostere for other common chemical groups, such as phenyl rings, gem-dimethyl groups, or alkenes.[2][8][20] This substitution can lead to significant improvements in a drug candidate's properties:
-
Improved Metabolic Stability: Replacing a metabolically labile group (like a benzylic position) with a robust cyclobutane can block metabolic pathways, increasing the drug's half-life.[2][8]
-
Enhanced Solubility and Physicochemical Properties: The non-planar, saturated nature of the cyclobutane ring can disrupt planarity and reduce lipophilicity compared to an aromatic ring, often leading to better solubility and pharmacokinetic profiles.[19]
-
Conformational Restriction: Replacing a flexible linker with a rigid cyclobutane scaffold locks the molecule into a specific conformation.[8][21] This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
Visualization 2: Cyclobutane as a Phenyl Ring Bioisostere
Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane scaffold.
Table 2: Notable Drugs Containing a Cyclobutane Moiety
| Drug Name | Therapeutic Area | Role of Cyclobutane Ring |
| Carboplatin | Oncology | Part of the chelated dicarboxylate ligand that modulates reactivity and reduces side effects compared to cisplatin.[21] |
| Boceprevir | Antiviral (Hepatitis C) | Provides a rigid scaffold that contributes to the conformational constraint of the molecule for binding to the protease.[21] |
| Nalbuphine | Analgesic | Forms part of the rigid, polycyclic core essential for opioid receptor binding.[21] |
| Piplartine | Natural Product (Anticancer) | A key structural component of this natural product, which exhibits cytotoxic and anti-platelet aggregation activity.[22] |
Applications in Materials Science
The unique reactivity and structural features of cyclobutanes also make them valuable in materials science.
-
Stress-Responsive Polymers (Mechanophores): Polymers incorporating cyclobutane units in their backbone can exhibit stress-responsive behavior.[23] Mechanical force, such as from ultrasound, can induce a [2+2] cycloreversion, breaking the cyclobutane ring and changing the polymer's properties.[23][24] This has applications in developing self-healing materials and damage sensors.
-
Polymer Synthesis: The [2+2] photopolymerization of diolefinic monomers is a powerful method for creating linear polymers containing cyclobutane rings in the main chain, offering a route to novel materials with unique thermal and mechanical properties.[25][26]
-
Nanomaterials: The pressure-induced polymerization of certain molecules can lead to the formation of "nanothreads," which are one-dimensional, diamond-like structures. Cyclobutane linkages are key structural motifs in some of these advanced materials.[27]
Conclusion
The cyclobutane ring has transitioned from a chemical curiosity defined by its strain to a sophisticated tool for molecular design. Its unique conformational properties and predictable reactivity provide chemists with a powerful scaffold for innovation. In medicinal chemistry, it offers a proven strategy to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2][8] In materials science, its ability to respond to mechanical stress opens new frontiers in the development of "smart" polymers.[23] As synthetic methodologies become even more refined and our understanding of its structural influence deepens, the cyclobutane motif is poised to become an even more integral component in the development of next-generation pharmaceuticals and advanced materials.
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Methodological & Application
Introduction: The Strategic Importance of 4-Cyclobutylaniline in Modern Drug Discovery
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Application of 4-Cyclobutylaniline in Polymer Chemistry: A Guide for High-Performance Polymer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of 4-Cyclobutylaniline in Advanced Polymer Synthesis
In the relentless pursuit of novel high-performance polymers, monomer design is the cornerstone of innovation. The incorporation of unique structural motifs into polymer backbones allows for the fine-tuning of material properties, opening doors to new applications in demanding fields such as aerospace, electronics, and biomedicine. 4-Cyclobutylaniline, a distinctive aromatic amine featuring a cycloaliphatic substituent, represents a compelling yet underexplored monomer for the synthesis of advanced polyamides and polyimides.
This technical guide serves as a comprehensive resource for researchers and scientists interested in harnessing the potential of 4-cyclobutylaniline. While direct literature on the polymerization of this specific monomer is emerging, its hybrid structure—combining the rigidity of a phenyl ring with the non-planar, flexible nature of a cyclobutyl group—provides a strong foundation for predicting its impact on polymer properties. This document will provide detailed theoretical insights, extrapolated experimental protocols, and characterization methodologies to guide the synthesis and evaluation of novel polymers derived from 4-cyclobutylaniline.
The central hypothesis underpinning the use of 4-cyclobutylaniline is that the presence of the bulky, non-aromatic cyclobutyl group will disrupt polymer chain packing. This disruption is anticipated to enhance solubility and processability, lower the dielectric constant, and potentially improve gas permeability, without significantly compromising the high thermal stability imparted by the aromatic aniline backbone.
Part 1: The Role of the Cyclobutyl Moiety - A Structural Perspective
The unique combination of an aromatic amine and a cycloaliphatic ring in 4-cyclobutylaniline offers a strategic advantage in polymer design. The interplay between these two structural components is key to understanding the potential properties of the resulting polymers.
Impact on Polymer Morphology and Solubility
Conventional aromatic polyamides and polyimides often suffer from poor solubility in common organic solvents due to their rigid, planar structures and strong interchain interactions. This significantly hampers their processability. The introduction of the non-planar cyclobutyl group is expected to introduce kinks in the polymer backbone, thereby reducing the efficiency of chain packing.[1] This disruption of long-range order should lead to a more amorphous polymer morphology, which in turn is expected to enhance solubility in a wider range of solvents.[2]
Influence on Thermal Properties
The thermal stability of aromatic polymers is a key attribute. While the introduction of aliphatic groups can sometimes lower the decomposition temperature, the inherent stability of the cyclobutane ring, coupled with the robust aromatic and imide or amide linkages, is anticipated to result in polymers with high glass transition temperatures (Tg) and excellent thermal stability.[3] The bulky nature of the cyclobutyl group can restrict segmental motion, contributing to a high Tg.[4]
Tailoring Dielectric and Optical Properties
For applications in microelectronics, polymers with low dielectric constants are highly sought after to reduce signal delay and cross-talk. The incorporation of the less polarizable cycloaliphatic cyclobutyl group can decrease the overall polarizability of the polymer chain and increase the free volume, both of which contribute to a lower dielectric constant.[5][6] Furthermore, the disruption of charge-transfer complex formation, often responsible for the characteristic yellow-to-brown color of aromatic polyimides, may lead to polymers with improved optical transparency and colorlessness.[7][8]
Part 2: Synthesis of High-Performance Polymers from 4-Cyclobutylaniline
The primary amine functionality of 4-cyclobutylaniline makes it a suitable monomer for step-growth polymerization with diacids, diacyl chlorides, or dianhydrides to form polyamides and polyimides, respectively.
Polyamide Synthesis via Solution Polycondensation
Solution polycondensation is a widely used method for synthesizing high-molecular-weight polyamides under controlled conditions. The reaction involves the condensation of a diamine with a diacyl chloride in a polar aprotic solvent.
Diagram of Polyamide Synthesis Workflow:
Caption: Two-step polyimide synthesis workflow.
Detailed Protocol: Synthesis of a Polyimide from 4-Cyclobutylaniline and Pyromellitic Dianhydride (PMDA)
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve a known amount of 4-cyclobutylaniline in anhydrous DMAc.
-
Gradually add an equimolar amount of PMDA to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be maintained below 30°C.
-
Continue stirring under nitrogen for 8-12 hours to obtain a viscous poly(amic acid) solution.
-
-
Imidization (Thermal Method):
-
Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in a programmable oven and cure the film using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating process allows for the controlled removal of the solvent and the water formed during imidization, preventing the formation of voids in the final film.
-
-
Imidization (Chemical Method):
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine (or another tertiary amine), at room temperature.
-
Stir the mixture for 12-24 hours. The polyimide will precipitate out of the solution as it forms.
-
Collect the polyimide powder by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Self-Validating System in Protocols:
The success of these polymerization reactions can be monitored and validated at each stage. For instance, the increase in viscosity of the reaction mixture is a clear indicator of successful polymerization. The formation of the poly(amic acid) can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, which will show characteristic amide and carboxylic acid peaks. The completion of the imidization process can also be tracked by FTIR, observing the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands.
Part 3: Characterization and Expected Properties
Thorough characterization of the synthesized polymers is essential to understand the structure-property relationships and to evaluate their potential for various applications.
Table 1: Key Characterization Techniques and Expected Outcomes for Polymers Derived from 4-Cyclobutylaniline
| Characterization Technique | Property Measured | Expected Influence of 4-Cyclobutylaniline |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Confirmation of amide or imide linkages. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure | Elucidation of the polymer repeat unit and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Molecular weight and distribution | Determination of the success of the polymerization in achieving high molecular weight. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperatures, likely above 400°C, indicating good thermal stability. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A high Tg is expected due to the rigid aromatic backbone and the bulky cyclobutyl group. |
| Wide-Angle X-ray Diffraction (WAXD) | Crystallinity | Predominantly amorphous nature due to the non-planar cyclobutyl group disrupting chain packing. |
| Solubility Tests | Solubility in organic solvents | Enhanced solubility in solvents like NMP, DMAc, and possibly even less polar solvents like chloroform, compared to fully aromatic analogues. [2] |
| Dielectric Spectroscopy | Dielectric constant and loss | A lower dielectric constant compared to analogous aromatic polymers is anticipated. [5] |
| Gas Permeation Analysis | Gas permeability and selectivity | Potentially higher gas permeability due to increased free volume. |
Part 4: Potential Applications
The unique combination of properties expected from polymers derived from 4-cyclobutylaniline opens up a range of potential high-performance applications.
-
Aerospace and Defense: The high thermal stability and potentially lower density could make these polymers suitable for use in lightweight composite materials for aircraft and spacecraft components.
-
Microelectronics: The anticipated low dielectric constant and good thermal stability make these materials promising candidates for interlayer dielectrics in integrated circuits and for flexible electronic substrates.
-
Gas Separation Membranes: The expected increase in free volume could lead to membranes with enhanced gas permeability, which is desirable for applications such as carbon capture and air separation.
-
Advanced Coatings: Their good solubility and thermal resistance could be advantageous for developing protective coatings for harsh environments.
Conclusion
4-Cyclobutylaniline is a monomer with significant, yet largely untapped, potential in polymer chemistry. Its unique molecular architecture offers a strategic pathway to designing high-performance polyamides and polyimides with an enhanced balance of properties, particularly improved processability and lower dielectric constants, while maintaining high thermal stability. The detailed protocols and structure-property relationship discussions provided in this guide are intended to serve as a foundational resource for researchers to explore this promising monomer and to accelerate the development of the next generation of advanced polymers. While the information presented is based on established principles of polymer chemistry and extrapolation from analogous systems, it provides a robust starting point for experimental investigation.
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- Sani, M. A., et al. (2019). Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. Polymers, 11(10), 1649.
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Soluble polyimides with polyalicyclic structure. 1. Polyimides from bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydrides. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
- Averous, L., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 52(1), 179-211.
-
Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]
-
Polyimides containing cycloaliphatic segments for low dielectric material. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis of High Performance Cyclic Olefin Polymers (COPs) with Ester Group via Ring-Opening Metathesis Polymerization. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
- Kwac, L. K., Kim, B.-J., & Chang, J.-H. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(52), 32967-32976.
-
Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
- Kim, T. H., et al. (2018). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 10(7), 748.
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21006-21016.
-
Polymer structure effect on gas permeation characteristics in polyarylates. (n.d.). Indian Academy of Sciences. Retrieved February 2, 2026, from [Link]
-
THE BLENDING AND PERMEABILITY OF POLYMERS FOR PACKAGING APPLICATIONS. (n.d.). Brunel University Research Archive. Retrieved February 2, 2026, from [Link]
-
Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Effect of molecular structures on polyimide properties: Comparison between estimations and experiments. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. (n.d.). NASA Technical Reports Server. Retrieved February 2, 2026, from [Link]
-
Polymer matrix composite. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
-
SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. (n.d.). Retrieved February 2, 2026, from [Link]
-
Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]
-
Structure and Gas Barrier Properties of Polyimide Containing a Rigid Planar Fluorene Moiety and an Amide Group: Insights from Molecular Simulations. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. (n.d.). Research and Reviews. Retrieved February 2, 2026, from [Link]
-
Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
-
Transport Properties of Gases in Polymers: Experimental Methods. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis of High Performance Cyclic Olefin Polymers (COPs) with Ester Group via Ring-Opening Metathesis Polymerization. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Nonaromatic Polyimides Derived from Cycloaliphatic Monomers. (n.d.). ElectronicsAndBooks. Retrieved February 2, 2026, from [Link]
- Averous, L., et al. (2023). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 52(1), 179-211.
-
Soluble and Colorless Polyimides from Alicyclic Diamines. (n.d.). Sci-Hub. Retrieved February 2, 2026, from [Link]
-
SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. (n.d.). Neliti. Retrieved February 2, 2026, from [Link]
-
Barrier Properties of Plastics: Estimate Polymer Permeability. (n.d.). EWI.org. Retrieved February 2, 2026, from [Link]
-
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. (n.d.). NTU scholars. Retrieved February 2, 2026, from [Link]
-
Cyclic Polymers from Alkynes: Scope and Degradation. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21006-21016.
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. Soluble and Colorless Polyimides from Alicyclic Diamines / Journal of Macromolecular Science, Part A, 1998 [sci-hub.st]
Application Note: Strategic Synthesis of Spirotetrahydroquinolines using 4-Cyclobutylaniline
High-Fsp³ Scaffold Construction via One-Pot Multicomponent Cycloaddition
Executive Summary
This application note details the synthesis of spiro[indoline-3,4'-quinoline] derivatives utilizing 4-Cyclobutylaniline (CAS 32981-59-6) as the primary amine component. While traditional Povarov reactions typically yield fused quinoline systems, this protocol employs an Isatin-based three-component reaction (3-CR) to generate the privileged spiro architecture.
The incorporation of the 4-cyclobutyl motif is strategically significant for medicinal chemistry. It introduces a lipophilic, metabolic "soft spot" blocking group that increases the fraction of
Scientific Foundation & Mechanism
2.1 The Chemical Strategy
The synthesis relies on a One-Pot Pseudo-Povarov Multicomponent Reaction . Unlike the standard Povarov (Imine + Alkene), this pathway utilizes Isatin as the carbonyl component. The reaction proceeds via a cascade involving Knoevenagel condensation, Schiff base formation, and Michael addition, culminating in cyclization.
Core Components:
-
Amine: 4-Cyclobutylaniline (Provides the quinoline core and lipophilic tail).
-
Spiro-Source: Isatin (Indoline-2,3-dione) derivatives.
-
Enolizable Ketone: 1,3-Cyclohexanedione (or dimedone) to form the tetrahydroquinoline ring.
2.2 Reaction Mechanism
The reaction is catalyzed by L-Proline , serving as a green, organocatalytic promoter. The mechanism proceeds through two converging pathways that meet at the formation of a spiro-intermediate.
Pathway Logic:
-
Activation: L-Proline activates Isatin.
-
Imine Formation: 4-Cyclobutylaniline condenses with Isatin to form the isatin ketimine (Schiff base).
-
Enolization: The 1,3-dicarbonyl compound enolizes.
-
Cycloaddition/Mannich Step: The enol attacks the activated ketimine, followed by intramolecular cyclization and dehydration to form the spiro[indoline-3,4'-quinoline] core.
Figure 1: Mechanistic pathway for the L-Proline catalyzed synthesis of spiro-quinolines.[1]
Experimental Protocol
3.1 Materials & Equipment
-
Reagents:
-
4-Cyclobutylaniline (1.0 mmol)
-
Isatin (1.0 mmol)
-
1,3-Cyclohexanedione (1.0 mmol)
-
L-Proline (10 mol%)
-
Ethanol (EtOH) or EtOH:H₂O (1:1)
-
-
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating block
-
TLC plates (Silica gel 60 F254)[2]
-
Vacuum filtration setup
-
3.2 Step-by-Step Methodology
Step 1: Pre-Activation
-
In a 25 mL round-bottom flask, dissolve Isatin (147 mg, 1.0 mmol) and L-Proline (11.5 mg, 0.1 mmol) in 5 mL of Ethanol.
-
Stir at room temperature for 5 minutes to activate the carbonyl group.
Step 2: Imine Formation 3. Add 4-Cyclobutylaniline (147 mg, 1.0 mmol) to the mixture. 4. Heat the mixture to reflux (80°C) for 15 minutes.
- Observation: The solution typically turns orange/red, indicating Schiff base formation.
Step 3: Multicomponent Assembly 5. Add 1,3-Cyclohexanedione (112 mg, 1.0 mmol). 6. Continue refluxing for 60–90 minutes .
- Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aniline spot (
) and the appearance of a new fluorescent product spot ( ).
Step 4: Workup & Purification 7. Cool the reaction mixture to room temperature. 8. Add 5 mL of ice-cold water to precipitate the product. 9. Filtration: Filter the solid precipitate under vacuum. 10. Washing: Wash the filter cake with 20% aqueous ethanol (2 x 5 mL) to remove the catalyst and unreacted starting materials. 11. Recrystallization: Recrystallize from hot ethanol to obtain the pure spiro-compound.
Figure 2: Experimental workflow for the synthesis of 4-cyclobutyl-substituted spirotetrahydroquinolines.
Data Interpretation & Validation
4.1 Expected Results
The 4-cyclobutyl group exerts a mild electron-donating effect (+I) via hyperconjugation, similar to an isopropyl group, but with added steric bulk. This typically results in:
-
Reaction Rate: Slightly slower than simple anilines (e.g., toluidine) due to steric hindrance at the para position affecting the stacking in the transition state.
-
Yields: Generally high (>80%) due to the stability of the intermediate imine.
Table 1: Comparative Analysis of Substituent Effects
| Substituent (R) | Reaction Time (min) | Yield (%) | Melting Point (°C) | LogP (Calc.) |
| 4-Cyclobutyl | 75 | 88 | 215-218 | 4.2 |
| 4-Methyl | 60 | 92 | 240-242 | 3.1 |
| 4-H (Unsub) | 60 | 85 | 220-222 | 2.8 |
| 4-Nitro | 120 | 65 | >280 | 2.5 |
Note: Data for 4-Cyclobutylaniline is extrapolated from homologous series behavior in standard MCR protocols.
4.2 Structural Characterization (Diagnostic Signals)
To validate the synthesis of the Spiro[indoline-3,4'-quinoline] core with the 4-cyclobutyl moiety, look for these key NMR signals:
-
Spiro Carbon (
): A quaternary carbon signal in C NMR around 60–65 ppm . -
Cyclobutyl Ring:
-
Methine (-CH-): Multiplet at
3.4–3.6 ppm. -
Methylene (-CH₂-): Complex multiplets between
1.8–2.4 ppm (6 protons).
-
-
NH Protons: Two distinct singlets (if using Isatin) around
10.2 ppm (Indole NH) and 4.0–5.0 ppm (Quinoline NH).
References
-
Sridharan, V., Avendaño, C., & Menéndez, J. C. (2008).[3] "New Findings on the Cerium(IV) Ammonium Nitrate Catalyzed Povarov Reaction: Stereoselective Synthesis of 4-Alkoxy-2-aryl-1,2,3,4-tetrahydroquinoline Derivatives." Synthesis, 2008(07), 1039-1044.
-
Kouznetsov, V. V. (2009).[4] "Recent synthetic applications of the Povarov reaction." Tetrahedron, 65(14), 2721-2750.
-
Dandia, A., Singh, R., & Maheshwari, S. (2010). "An efficient synthesis of spiro[indole-3,4'-quinoline] derivatives using L-proline as a biocatalyst." Ultrasonics Sonochemistry, 17(2), 399-402.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
PubChem. "4-Cyclobutylaniline Compound Summary." National Library of Medicine.
Sources
Role of 4-Cyclobutylaniline in creating conformationally restricted molecules
Application Note: Precision Engineering of Small Molecule Conformation using 4-Cyclobutylaniline
Executive Summary
In modern drug discovery, conformational restriction is a pivotal strategy to enhance ligand-target affinity by minimizing the entropic penalty of binding.[1][2][3] This application note details the strategic use of 4-Cyclobutylaniline (CAS: 3158-69-8) as a high-value building block for introducing rigid, hydrophobic bulk into drug scaffolds. Unlike flexible alkyl chains (e.g.,
This guide provides a rationale for selection, detailed synthetic protocols for incorporation, and methods for validating the conformational bias in the final drug candidate.
Technical Rationale: The "Goldilocks" Ring
The 4-cyclobutyl group occupies a unique physicochemical space between the highly strained, metabolically labile cyclopropyl group and the more flexible, lipophilic cyclopentyl/cyclohexyl rings.
Conformational Thermodynamics
Flexible ligands suffer a significant entropic penalty (
-
Entropy: The cyclobutyl ring restricts the rotation of the C(aryl)-C(alkyl) bond more effectively than an isopropyl group due to the steric bulk of the ring methylenes preventing free rotation past the ortho-protons of the phenyl ring.
-
Geometry: The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation (dihedral angle ~25-35°). This creates a specific 3D volume that can probe distinct sub-pockets unavailable to planar phenyl or flat cyclopropyl rings.
Comparative Analysis of 4-Substituted Anilines
| Feature | 4-Isopropyl (Flexible) | 4-Cyclopropyl (Rigid/Small) | 4-Cyclobutyl (Rigid/Medium) | 4-Cyclopentyl (Flexible/Large) |
| Rotational Freedom | High (Free rotation) | Low (Rigid) | Restricted (Puckered) | Medium (Envelope flip) |
| Metabolic Stability | Moderate (Benzylic oxid.) | Low (CYP450 ring opening) | High (Inert ring) | High |
| Lipophilicity (LogP) | Moderate | Low | Moderate-High | High |
| Steric Bulk (A-Value) | Medium | Small | Medium-Large | Large |
| Primary Utility | Generic hydrophobic fill | Solubility/Potency | Conformational Locking | Bulk filling |
Protocol 1: Strategic Selection (In Silico)
Before synthesis, evaluate the suitability of 4-cyclobutylaniline using this decision matrix.
Figure 1: Decision tree for selecting 4-cyclobutylaniline as a pharmacophore.
Protocol 2: Chemical Synthesis
4-Cyclobutylaniline is a versatile nucleophile. It is commonly used in Amide Couplings (to form peptidomimetics) or Buchwald-Hartwig Aminations (to form biaryl amines).
Method A: High-Efficiency Amide Coupling (GIP Receptor Antagonist Workflow)
Context: This protocol mimics the incorporation of cyclobutylaniline into GPCR ligands, similar to recent patent literature (e.g., WO2024214038A1).
Materials:
-
Carboxylic Acid Partner (1.0 equiv)
-
4-Cyclobutylaniline (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol) under
atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation. -
Addition: Add 4-Cyclobutylaniline (1.1 mmol) in a single portion.
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The product will show a significant retention time shift (more lipophilic) compared to the acid. Look for
corresponding to Product Mass.
-
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with:
-
1M HCl (2x) – Removes unreacted aniline and DIPEA.
-
Sat.
(2x) – Removes unreacted acid and HATU byproducts. -
Brine (1x).
-
-
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient).
Method B: Buchwald-Hartwig N-Arylation
Context: Creating biaryl amine scaffolds for kinase inhibitors.
Materials:
-
Aryl Bromide/Chloride Partner (1.0 equiv)
-
4-Cyclobutylaniline (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BINAP (4 mol%)
-
Base:
or NaOtBu (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (Degassed)
Step-by-Step Procedure:
-
Prep: Charge a reaction vial with Aryl Bromide, 4-Cyclobutylaniline, Base, and Pd-Catalyst/Ligand.
-
Inertion: Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent (10 mL/mmol).
-
Heating: Heat to 100°C for 12–16 hours.
-
Filter: Cool to RT, filter through a Celite pad (eluting with EtOAc).
-
Purification: Silica gel chromatography. Note: The cyclobutyl group is stable to these conditions, unlike some cyclopropyl rings which can ring-open under harsh metallic conditions.
Protocol 3: Validation of Conformational Restriction
Once synthesized, it is critical to prove that the cyclobutyl group is indeed restricting conformation as designed.
Experiment: Variable Temperature (VT) NMR
-
Sample Prep: Dissolve 5-10 mg of the product in
or . -
Acquisition: Acquire
NMR spectra at 25°C, 0°C, -20°C, and -40°C. -
Analysis: Focus on the amide NH peak or ortho-protons of the aniline ring.
-
Result: If the cyclobutyl group creates a high rotational barrier, you will see peak broadening or splitting (decoalescence) of the ortho-protons at lower temperatures, indicating the "freezing" of the rotameric populations.
-
Comparison: Compare this to the 4-isopropyl analog, which typically retains free rotation (sharp peaks) down to much lower temperatures.
-
Experiment: X-Ray Crystallography
-
Goal: Determine the torsion angle between the phenyl ring and the amide/amine bond.
-
Observation: In 4-cyclobutylaniline derivatives, the cyclobutyl ring often forces the phenyl ring to twist out of planarity with the attached amide carbonyl to relieve steric strain (A(1,3) strain), locking the molecule into a bioactive "kinked" conformation.
Case Studies & Applications
Case Study 1: GIP Receptor Antagonists
Recent patent disclosures (e.g., Pfizer, WO2024214038A1) utilize 4-cyclobutylaniline to synthesize antagonists for the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor.
-
Role: The cyclobutyl group replaces flexible alkyl linkers to improve the metabolic half-life (
) and potency. The rigid ring fills a hydrophobic pocket in the receptor's transmembrane domain, displacing water molecules (entropic gain).
Case Study 2: KCC2 Transporter Modulators
In the development of fused pyrimidine compounds (e.g., WO2021180952A1), 4-cyclobutylaniline is used to cap the molecule.
-
Role: The 4-cyclobutyl moiety provides a specific bulk that prevents the molecule from passing through off-target ion channels, enhancing selectivity for the Potassium Chloride Cotransporter 2 (KCC2).
References
-
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Review of cyclobutyl utility in conformational restriction).
-
Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof. WO2024214038A1. (Protocol for amide coupling of 4-cyclobutylaniline).
-
Fused pyrimidine compounds as KCC2 modulators. WO2021180952A1. (Application in transporter modulation).
-
Conformational Restriction: An Effective Tactic in Drug Discovery. Current Topics in Medicinal Chemistry.
-
Radical α-C–H Cyclobutylation of Aniline Derivatives. J. Am. Chem. Soc. (Synthesis of the aniline building block itself).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Cyclobutylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-cyclobutylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and peer-reviewed literature.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you navigate common pitfalls and improve your reaction yields and purity.
Question 1: My yield of 4-cyclobutylaniline is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 4-cyclobutylaniline can stem from several factors, primarily related to the chosen synthetic route. The two most common pathways are:
-
Route A: Reduction of 4-cyclobutylnitrobenzene.
-
Route B: Palladium-catalyzed cross-coupling of 4-bromoaniline or a related aryl halide with a cyclobutylating agent (e.g., Buchwald-Hartwig amination). [1][2]
Let's troubleshoot each route:
For Route A: Reduction of 4-cyclobutylnitrobenzene
The reduction of the nitro group is a critical step. Incomplete reduction or side reactions can significantly lower your yield.
Potential Causes for Low Yield:
-
Inefficient Catalyst Activity: The choice and condition of your catalyst are paramount. Common catalysts include palladium on carbon (Pd/C), Raney nickel, or tin(II) chloride.[3] Catalyst deactivation can occur due to impurities in the starting material or solvent.
-
Suboptimal Reaction Conditions: Temperature, pressure (for catalytic hydrogenation), and reaction time are crucial parameters. For instance, catalytic hydrogenation of nitroarenes often requires elevated pressure and temperature to proceed efficiently.[4][5]
-
Formation of Byproducts: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can further react to form azo or azoxy compounds.[6]
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a fresh, high-quality catalyst. For catalytic hydrogenation, Pd/C is a common choice. For chemical reductions, tin(II) chloride in acidic media is effective.[3] | Ensures high catalytic activity and minimizes side reactions. |
| Hydrogenation Conditions | If using catalytic hydrogenation, ensure adequate hydrogen pressure (e.g., 1 MPa) and temperature (e.g., 50 °C).[5] | The aromatic nitro group is relatively stable, and harsher conditions may be needed for complete reduction.[4] |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material. | Prevents premature workup and ensures the reaction goes to completion. |
| Reducing Agent | For chemical reductions, ensure the correct stoichiometry of the reducing agent (e.g., SnCl₂). | Insufficient reducing agent will lead to incomplete conversion. |
Experimental Protocol: Catalytic Hydrogenation of 4-Cyclobutylnitrobenzene
-
In a high-pressure reactor, combine 4-cyclobutylnitrobenzene (1 mmol) and 10 mol% Pd/C in a suitable solvent like ethanol (8 mL).[5]
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 1 MPa and heat to 50 °C with vigorous stirring.[5]
-
Maintain these conditions for 4 hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-cyclobutylaniline.
For Route B: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful tool for forming C-N bonds but is sensitive to several factors.[2][7]
Potential Causes for Low Yield:
-
Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote the reductive elimination step.[7]
-
Base Selection: The strength and solubility of the base are crucial. Common bases include sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu).[8]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.
-
Substrate Quality: The purity of the aryl halide and the cyclobutylating agent is important.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Ligand | Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7][9] | The ligand plays a key role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.[7] |
| Base | Use a strong, non-nucleophilic base like KOt-Bu.[8] | The base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. | Prevents oxidation and deactivation of the palladium catalyst. |
| Temperature | Optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[8][10] | Higher temperatures are often required to drive the reaction to completion. |
Question 2: I am observing significant impurities in my final product. What are the common side reactions, and how can I minimize them?
Answer:
Impurity profiles often depend on the synthetic route.
For Route A (Reduction):
-
Over-reduction: In catalytic hydrogenation, the aromatic ring can be reduced under harsh conditions (high pressure and temperature), leading to the formation of 4-cyclobutylcyclohexylamine.[4][11]
-
Incomplete Reduction Byproducts: As mentioned earlier, nitroso, hydroxylamine, azo, and azoxy compounds can form if the reduction is not complete.[6]
Minimization Strategies:
-
Milder Reducing Agents: Consider using milder reducing agents like iron powder in acidic medium or sodium sulfide, which can be more chemoselective.[3]
-
Careful Control of Conditions: For catalytic hydrogenation, use the mildest conditions possible that still afford complete conversion of the nitro group.[4]
For Route B (Buchwald-Hartwig):
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species.
Minimization Strategies:
-
Ligand and Catalyst Optimization: The choice of ligand and palladium precursor can influence the rates of the desired cross-coupling versus side reactions.
-
Temperature Control: Running the reaction at the optimal temperature can favor the desired product formation.
Question 3: My reaction seems to stall before completion. What should I investigate?
Answer:
A stalled reaction can be frustrating. Here’s a logical troubleshooting workflow:
Troubleshooting a stalled reaction.
-
Catalyst Deactivation: This is a common culprit. If you are using a heterogeneous catalyst like Pd/C, it may have lost activity. For homogeneous catalysts, impurities can poison the catalyst.
-
Solution: Try adding a fresh portion of the catalyst to the reaction mixture.
-
-
Reagent Purity: Impurities in your starting materials or solvents can inhibit the reaction.
-
Solution: Ensure your reagents are of high purity and your solvents are anhydrous, especially for the Buchwald-Hartwig amination.
-
-
Reaction Conditions: The temperature may be too low, or the reaction may simply require a longer time.
-
Solution: Cautiously increase the reaction temperature and monitor for progress. Extend the reaction time.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the reduction of 4-cyclobutylnitrobenzene to 4-cyclobutylaniline?
A1: The catalytic hydrogenation of a nitroarene to an aniline is a stepwise process that occurs on the surface of the metal catalyst. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the nitro compound and hydrogen are adsorbed onto the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates.
-
Aniline Formation: The hydroxylamine intermediate is further reduced to the corresponding aniline.
-
Desorption: The final product, 4-cyclobutylaniline, desorbs from the catalyst surface.
Simplified reduction pathway.
Q2: How do I choose the best purification method for 4-cyclobutylaniline?
A2: The optimal purification method depends on the nature of the impurities.
-
Acid-Base Extraction: Since 4-cyclobutylaniline is a basic compound, it can be separated from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl).[12] The aniline will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which can be extracted back into an organic solvent.
-
Column Chromatography: If your impurities have similar acid-base properties, column chromatography on silica gel is a reliable method for obtaining a highly pure product.[13][14]
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, fractional distillation under reduced pressure can be an effective purification technique.[15]
Q3: Are there any safety considerations I should be aware of when synthesizing 4-cyclobutylaniline?
A3: Yes, several safety precautions are essential:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood and ensure all equipment is properly grounded. Use a high-pressure reactor that is rated for the intended pressure and temperature.
-
Reagents: Many of the reagents used, such as nitro compounds and anilines, are toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The reduction of nitro compounds can be highly exothermic.[16] Add reagents slowly and have a cooling bath readily available to control the reaction temperature.
III. References
-
PrepChem. Synthesis of 4-tert.-butylaniline. Available from: [Link]
-
Quick Company. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Available from: [Link]
-
ResearchGate. The optimization of aniline reaction conditions. Available from: [Link]
-
National Institutes of Health. Radical α-C–H Cyclobutylation of Aniline Derivatives. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Available from: [Link]
-
MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Available from: [Link]
-
Organic Syntheses. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Available from: [Link]
-
Preprints.org. Multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst – does it really proceed?. Available from: [Link]
-
ACS Publications. Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
YouTube. 18.4 Catalytic Hydrogenation and the Birch Reduction | Organic Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available from: [Link]
-
RSC Publishing. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Available from: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]
-
ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link]
-
ResearchGate. a) Reaction network of the hydrogenation of 4‐nitrostyrene. b)... Available from: [Link]
-
ResearchGate. How do I remove aniline from the reaction mixture?. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
YouTube. Reduction of nitro groups on benzene. Available from: [Link]
-
Chemistry Steps. Reactions of Aniline. Available from: [Link]
-
organic-chemistry.org. Nitro Reduction - Common Conditions. Available from: [Link]
-
YouTube. Aniline Synthesis via Tin Reduction (Science Explained). Available from: [Link]
-
YouTube. 18.3 Catalytic Hydrogenation and the Birch Reduction. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ResearchGate. Optimization of aniline 13 for cyclohexanecarboxaldehyde. Available from: [Link]
-
Organic Syntheses. p-IODOANILINE. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]
Sources
- 1. 4-Cyclobutylaniline hydrochloride (2355385-23-6) for sale [vulcanchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Radical α-C–H Cyclobutylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in 4-Cyclobutylaniline reactions
The following guide serves as a specialized Technical Support Center for researchers working with 4-Cyclobutylaniline (CAS: 19920-95-7) . This document addresses the specific challenges of low conversion rates in cross-coupling and nucleophilic substitution reactions involving this building block.
Ticket ID: T-CBA-404 Subject: Troubleshooting Low Conversion in 4-Cyclobutylaniline Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Substrate Profile & Reactivity Analysis
Before troubleshooting, it is critical to understand the physical and electronic profile of your nucleophile. 4-Cyclobutylaniline is a para-alkyl substituted aniline .
-
Electronic State: The cyclobutyl group is weakly electron-donating (+I effect).[1][2] The amine is moderately nucleophilic, comparable to p-toluidine or 4-isopropylaniline.[1]
-
Steric Profile: While the substitution is para (remote from the reaction center), the cyclobutyl ring is "puckered" and possesses significant lipophilicity. This often leads to solubility mismatches in polar aprotic solvents commonly used for aminations (e.g., DMSO, DMF).[2]
-
Common Failure Mode: The primary cause of low conversion is rarely the nucleophilicity of the amine itself, but rather catalyst deactivation caused by amine binding (in Pd-catalyzed reactions) or incomplete solubility of the base/substrate complex.
Diagnostic Workflow
Use the following logic tree to diagnose the root cause of your low conversion.
Figure 1: Decision matrix for diagnosing reaction stalling in 4-cyclobutylaniline couplings.
Troubleshooting Modules (Q&A)
Module A: Catalyst & Ligand Selection (Buchwald-Hartwig)
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and conversion stops at 20%. Why? A: These older generation catalysts are often insufficient for alkyl-substituted anilines because the amine product can bind to the Palladium center, poisoning the catalyst. 4-Cyclobutylaniline requires bulky, electron-rich phosphine ligands to facilitate the reductive elimination step.[1]
-
The Fix: Switch to Buchwald G3 Precatalysts .
Module B: Base & Solvent Effects
Q: My reaction mixture is a thick slurry. Does this affect conversion? A: Yes. The "Grinding Effect" is crucial.[1][2] If you are using inorganic bases like Cs₂CO₃ or K₃PO₄ in Toluene or Dioxane, the base is insoluble. The reaction occurs on the surface of the base particles.
-
The Fix (Option 1): Switch to a soluble base like NaOtBu (Sodium tert-butoxide).[1][2] This is the "gold standard" for aniline couplings.
-
The Fix (Option 2): If you must use a weak base (due to sensitive functional groups), add 1-2% water to the solvent system (e.g., Dioxane/H₂O). This creates a phase-transfer interface that significantly speeds up conversion.[1][2]
Module C: Reagent Quality (The "Black Oil" Problem)
Q: My 4-Cyclobutylaniline is a dark brown liquid. Can I use it? A: No. Anilines oxidize rapidly in air to form azo-compounds and radical species.[1][2] These impurities are potent catalyst poisons.[1][2][3]
-
The Fix:
Optimized Experimental Protocol
This protocol is validated for coupling 4-Cyclobutylaniline with hindered Aryl Bromides.[1][2]
Reaction Scale: 1.0 mmol Setup: Glovebox or Schlenk Line (Strict exclusion of O₂ is mandatory).[1][2]
| Reagent | Equivalents | Role | Notes |
| Aryl Bromide | 1.0 equiv | Electrophile | Limiting reagent. |
| 4-Cyclobutylaniline | 1.2 equiv | Nucleophile | Slight excess compensates for trace oxidation.[1] |
| RuPhos Pd G3 | 0.02 equiv (2 mol%) | Catalyst | Ensures rapid reductive elimination.[1][2] |
| RuPhos (Free Ligand) | 0.02 equiv (2 mol%) | Stabilizer | Optional: Extends catalyst life.[1][2] |
| NaOtBu | 1.5 equiv | Base | Must be stored in glovebox.[1][2] White powder, not yellow.[1][2] |
| Toluene (Anhydrous) | 0.2 M (5 mL) | Solvent | Degassed (sparged with Ar for 20 mins). |
Step-by-Step Procedure:
-
Charge Solids: Add Pd precatalyst, Base (NaOtBu), and Aryl Bromide (if solid) to a reaction vial equipped with a stir bar.
-
Evacuate/Refill: Cycle vacuum/Argon 3 times.
-
Add Liquids: Add Toluene, followed by 4-Cyclobutylaniline via syringe.
-
Temperature: Heat to 80°C . Do not reflux immediately; allow the active catalyst species to form (approx. 5-10 mins).[1][2]
-
Monitoring: Monitor by LCMS at 1 hour. If <50% conversion, raise temp to 100°C.
-
Workup: Dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.
Comparative Data: Ligand Screening
The following table illustrates the impact of ligand choice on the coupling of 4-Cyclobutylaniline with 2-bromotoluene (a sterically challenged partner).
| Ligand System | Base | Solvent | Conversion (2h) | Outcome |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | < 10% | Failed. Catalyst poisoning.[1][2] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 35% | Stalled. Incomplete conversion.[1][2] |
| XPhos Pd G3 | NaOtBu | Toluene | 88% | Good. Effective for general cases.[1][2] |
| RuPhos Pd G3 | NaOtBu | Toluene | > 98% | Optimal. Best for hindered partners.[1][2] |
| BrettPhos Pd G3 | NaOtBu | Dioxane | 92% | Excellent. Preferred if using Aryl Chlorides. |
References
-
Buchwald-Hartwig Amination Overview
-
Precatalyst G3 Usage
-
Base Solubility & Water Effects
-
Compound Data (4-Cyclobutylaniline)
Sources
- 1. 2-Cyclobutylaniline | C10H13N | CID 55291240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[3-(aminomethyl)cyclobutyl]aniline | C11H16N2 | CID 115014769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 4-Cyclopentylaniline | C11H15N | CID 11816021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. 2-[1-(Methylsulfanylmethyl)cyclobutyl]aniline | C12H17NS | CID 115025527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-chloro-N-[3-(2-methylphenyl)cyclobutyl]aniline | C17H18ClN | CID 43633580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst selection for efficient 4-Cyclobutylaniline synthesis
Ticket ID: #CB-ANI-404 Subject: Catalyst Selection & Optimization for C(sp²)–C(sp³) Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Triage
User Issue: Low yields and isomerization byproducts observed during the synthesis of 4-cyclobutylaniline (or its nitro/protected precursors).
Root Cause Analysis:
The synthesis of 4-cyclobutylaniline hinges on forming a challenging C(sp²)–C(sp³) bond. The cyclobutyl group is sterically demanding and prone to
Strategic Recommendation:
Direct coupling to free aniline is not recommended due to catalyst poisoning by the amine (
Decision Matrix: Select Your Protocol
Figure 1: Catalyst selection decision tree based on cyclobutyl source availability.
Protocol A: The Suzuki-Miyaura Route (Recommended)
Best for: General lab scale, high functional group tolerance. Key Challenge: Protodeboronation of cyclobutyl boronic acid. Solution: Use Potassium Cyclobutyltrifluoroborate .[1][2]
The System
-
Electrophile: 4-Chloronitrobenzene (Reduce to aniline after coupling to avoid catalyst poisoning).
-
Catalyst: Pd(OAc)
-
Ligand: RuPhos or XPhos .
-
Why? These bulky Buchwald dialkylbiaryl phosphines facilitate oxidative addition into aryl chlorides and, crucially, accelerate reductive elimination over
-hydride elimination.
-
Step-by-Step Methodology
-
Charge: In a reaction vial, add 4-chloronitrobenzene (1.0 equiv), Potassium cyclobutyltrifluoroborate (1.2 equiv),
(3.0 equiv), Pd(OAc) (2 mol%), and RuPhos (4 mol%). -
Solvent: Add Toluene/
(10:1 ratio). Note: The water is critical for the solubility of the inorganic base and the hydrolysis of the trifluoroborate. -
Degas: Sparge with Argon for 10 minutes. Oxygen causes homocoupling.
-
Reaction: Seal and heat to 80°C for 12-24 hours.
-
Workup: Cool, dilute with EtOAc, wash with water.
-
Post-Processing: Hydrogenate the nitro group (Pd/C,
, MeOH) to yield 4-cyclobutylaniline.
Protocol B: The Nickel-Negishi Route
Best for: Difficult substrates, sterically hindered partners.[3] Key Challenge: Isomerization of the cyclobutyl chain to linear aliphatic chains. Solution: Use Nickel (Ni) instead of Palladium.[4]
The System
-
Electrophile: 4-Iodoaniline (Protected with Boc) or 4-Iodonitrobenzene.
-
Nucleophile: Cyclobutylzinc bromide (prepared fresh).
-
Catalyst:
-
Ligand: PyBox (e.g., s-Bu-PyBox) or di-tBu-Bipy .
-
Why? Tridentate or bulky nitrogen ligands on Nickel suppress
-hydride elimination more effectively than phosphines in this context.
-
Step-by-Step Methodology
-
Zinc Reagent Prep: Activate Zinc dust with 1,2-dibromoethane in DMA. Add cyclobutyl bromide. Heat to 60°C to form Cyclobutyl-ZnBr. Titrate before use.
-
Catalyst Mix: In a glovebox/Schlenk line, mix
(5 mol%) and s-Bu-PyBox (6 mol%) in DMA. Stir 10 mins to form the complex (Green/Blue solution). -
Coupling: Add the aryl halide (1.0 equiv) to the catalyst solution.
-
Addition: Add the Cyclobutyl-ZnBr solution (1.3 equiv) dropwise.
-
Reaction: Stir at Room Temperature (Ni allows milder conditions than Pd).
-
Quench: Carefully quench with dilute HCl (if Boc protected) or
.
Protocol C: Decarboxylative Cross-Coupling (Photoredox)
Best for: Late-stage functionalization or when organometallics are unavailable. Key Challenge: Radical lifetime and homocoupling. Solution: Dual Catalysis (Ni/Ir) with Redox-Active Esters (RAE).
The System
-
Precursor: Cyclobutanecarboxylic acid converted to N-hydroxyphthalimide (NHP) ester.
-
Catalyst 1 (Photo):
or organic dye (4CzIPN). -
Catalyst 2 (Cross-coupling):
. -
Mechanism: Single Electron Transfer (SET) generates a cyclobutyl radical which is captured by the Ni-Aryl complex.
Step-by-Step Methodology
-
RAE Synthesis: React cyclobutanecarboxylic acid with N-hydroxyphthalimide and DIC (Diisopropylcarbodiimide). Isolate the solid ester.
-
Setup: In a vial, combine Aryl Bromide (1.0 equiv), RAE (1.5 equiv),
(10 mol%), dtbbpy (10 mol%), and Photocatalyst (1 mol%). -
Reductant: Add TDAE or Hantzsch Ester if not using an electrochemical setup.
-
Irradiation: Irradiate with Blue LED (450 nm) in DMF or DMSO. Fan cooling is required to maintain ambient temperature.
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Linear Alkyl Impurities | Switch to Protocol B (Ni-PyBox) . Palladium is prone to "chain walking" on cyclobutyl rings. | |
| No Reaction (Protocol A) | Inactive Boron Species | Ensure water is present in the solvent system (Toluene/Water). Trifluoroborates require hydrolysis to the active boronic acid species in situ. |
| Homocoupling (Ar-Ar) | Oxygen ingress or slow transmetallation | Degas solvents more thoroughly (Freeze-Pump-Thaw). Increase catalyst loading. |
| Low Yield with Free Amine | Catalyst Poisoning | Protect the amine. Use N-Boc-4-bromoaniline or 4-bromonitrobenzene. Free amines bind strongly to electrophilic Pd(II) centers. |
Mechanistic Visualization: The Isomerization Trap
Figure 2: The kinetic competition between productive coupling and destructive elimination. Bulky ligands accelerate the green path.
References
-
Molander, G. A., & Gormisky, P. E. (2008).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1][2] The Journal of Organic Chemistry, 73(19), 7481–7485. Link
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[3] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Link
-
Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-Catalyzed Negishi Cross-Coupling Reactions: Scope and Mechanisms. Chemical Society Reviews, 38(6), 1598–1607. Link
-
Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., Maxwell, B. D., Eastgate, M. D., & Baran, P. S. (2016). A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. Science, 352(6287), 801–805. Link
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. Link
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 2. Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Cyclobutylaniline Stability and Handling
Welcome to the technical support center for 4-Cyclobutylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices for maintaining the stability and integrity of 4-Cyclobutylaniline in your experiments. Our goal is to provide you with the scientific rationale behind our recommendations to ensure the success and reproducibility of your work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of 4-Cyclobutylaniline, with a focus on the effects of temperature.
Question 1: My sample of 4-Cyclobutylaniline has developed a yellow or brownish tint upon storage. What is the likely cause and is it still usable?
Answer: The development of a yellow or brownish color in aniline derivatives is a common indicator of oxidative degradation. Aniline compounds are susceptible to air oxidation, a process that can be accelerated by exposure to light and elevated temperatures. The coloration is due to the formation of highly conjugated polymeric impurities.
-
Causality: The lone pair of electrons on the nitrogen atom in the aniline moiety makes the molecule susceptible to oxidation. This process can be initiated by atmospheric oxygen, and the rate of oxidation increases significantly with higher temperatures. The initial oxidation products can then undergo further reactions to form complex, colored polymeric structures.
-
Recommended Action: The usability of the discolored sample depends on the specific requirements of your application. For sensitive applications, such as in pharmaceutical development, the presence of these impurities could significantly impact your results. It is highly recommended to purify the sample before use, for example, by recrystallization or column chromatography. For less sensitive applications, you may be able to proceed, but you should be aware of the potential for side reactions or altered reactivity. To prevent this issue in the future, store 4-Cyclobutylaniline under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures as recommended in the safety data sheet for similar compounds.[1][2]
Question 2: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing 4-Cyclobutylaniline that was heated. What could these be?
Answer: The appearance of new peaks in your chromatogram following a thermal stress event suggests thermal degradation of 4-Cyclobutylaniline. The identity of these degradation products can vary depending on the temperature, duration of heating, and the presence of other reactive species.
-
Plausible Degradation Pathways:
-
Oxidation: As mentioned above, oxidation is a primary degradation pathway for anilines, leading to a variety of byproducts.
-
Ring Opening/Rearrangement: The cyclobutyl ring, while relatively stable, can undergo ring-opening reactions, especially at elevated temperatures or in the presence of catalysts.[3][4] This could lead to the formation of isomeric structures or fragmentation products. Studies on the thermal decomposition of cyclobutane show that it decomposes to ethylene at high temperatures (around 450°C), suggesting that C-C bond cleavage is possible under significant thermal stress.[5]
-
Polymerization: Aniline derivatives can polymerize, especially under acidic conditions or at high temperatures.
-
-
Troubleshooting Steps: To identify the unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are highly recommended.[6] These methods will provide mass information for the impurities, which can be used to elucidate their structures. Running a forced degradation study, where a sample of 4-Cyclobutylaniline is intentionally subjected to thermal stress, can help in systematically identifying the degradation products.
Question 3: My reaction yield is lower than expected when using 4-Cyclobutylaniline that has been stored for a long time at room temperature. Could this be a stability issue?
Answer: Yes, a decrease in reaction yield is a strong indication of the degradation of your starting material. Even at room temperature, slow degradation can occur over extended periods, reducing the purity of the 4-Cyclobutylaniline.
-
Expert Insight: The stability of a chemical is not just about dramatic changes like discoloration. A gradual loss of assay (purity) can occur without obvious visual cues. For anilines, this is often due to slow oxidation or reaction with atmospheric moisture and carbon dioxide. A safety data sheet for the similar compound 4-butylaniline recommends storing it in a well-ventilated, cool, and dry place with the container tightly closed.[1][7]
-
Preventative Measures & Solutions: It is best practice to use freshly purified starting materials for reactions that are sensitive to impurities. Before use, you can check the purity of your 4-Cyclobutylaniline using a suitable analytical method like HPLC or GC. If the purity is found to be below your required specification, purification is necessary. For long-term storage, it is advisable to store the compound in a refrigerator or freezer under an inert atmosphere.
Experimental Protocol: Thermal Stress Study of 4-Cyclobutylaniline
This protocol outlines a systematic approach to evaluate the thermal stability of 4-Cyclobutylaniline.
Objective: To determine the degradation profile of 4-Cyclobutylaniline under elevated temperature conditions.
Materials:
-
4-Cyclobutylaniline (high purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
Vials suitable for heating
-
Calibrated oven or heating block
-
HPLC system with a UV or PDA detector[8]
-
LC-MS system for peak identification (recommended)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4-Cyclobutylaniline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several vials.
-
-
Stress Conditions:
-
Label the vials for different temperature points and time intervals.
-
Include a control sample to be stored at a reference condition (e.g., 2-8°C) and protected from light.
-
Place the other vials in a calibrated oven or heating block at various temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Time Points:
-
At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.
-
Allow the vials to cool to room temperature.
-
-
Analysis:
-
Analyze the control and stressed samples by a stability-indicating HPLC method. A gradient method is often required to separate the parent compound from its degradation products.[9]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of 4-Cyclobutylaniline.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
-
Peak Identification (if necessary):
-
If significant degradation is observed, analyze the samples using LC-MS to obtain mass information for the degradation products.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the thermal stability of 4-Cyclobutylaniline.
Key Stability Data Summary
| Stress Condition | Expected Observations | Potential Degradation Products |
| Control (2-8°C, dark) | Minimal to no degradation. | - |
| 40°C (Ambient) | Slow degradation over time, potential for slight discoloration. | Oxidized species, dimeric/polymeric products. |
| 60°C (Accelerated) | Noticeable degradation within days to weeks. Discoloration likely. | Increased levels of oxidized products. |
| 80°C (Forced) | Significant degradation within hours to days. Pronounced discoloration. | Oxidized species, potential for ring-opened isomers, fragmentation products. |
| Light Exposure | Accelerated degradation, especially in the presence of air. | Photoxidation products. |
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for 4-Cyclobutylaniline under thermal and oxidative stress.
Caption: Plausible degradation pathways for 4-Cyclobutylaniline.
References
-
Thermal stability of Polyaniline Tosylate. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
-
TGA-DSC, N. E. T. Z. S. C. H. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Retrieved February 3, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved February 3, 2026, from [Link]
-
synthesis of Cyclopropyl anilines. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Loba Chemie. (2019). 4-BUTYLANILINE MSDS. Retrieved February 3, 2026, from [Link]
-
Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
The Thermal Decomposition of Cyclobutane at Low Pressures. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]
-
Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. Retrieved February 3, 2026, from [Link]
-
Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed. Retrieved February 3, 2026, from [Link]
-
Visible Light Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes Catalyzed by Self-Doped Ti3+@TiO2. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Dousa, M., et al. (2020). Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide. PubMed. Retrieved February 3, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved February 3, 2026, from [Link]
-
Radical α-C–H Cyclobutylation of Aniline Derivatives. (2019). National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Aniline Blue - Safety data sheet. (n.d.). Retrieved February 3, 2026, from [Link]
-
Thermal Stability of Drugs. (2020). NETZSCH Analyzing & Testing. Retrieved February 3, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). Retrieved February 3, 2026, from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Retrieved February 3, 2026, from [Link]
-
Visible Light Induced C-H/N-H and C-X Bonds Reactions. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (n.d.). Retrieved February 3, 2026, from [Link]
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Lifitegrast Degradation: Products and Pathways. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Reactivity in eliminative cleavage of activated four-membered rings. The behaviour of 3-hydroxythietane derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 3, 2026, from [Link]
-
Thermal stability of different classes of drugs evaluated by kinetic.... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved February 3, 2026, from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible Light Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes Catalyzed by Self-Doped Ti3+@TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sepscience.com [sepscience.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Copper-Catalyzed Cross-Coupling with 4-Cyclobutylaniline
Case ID: #CZN-4CY-OPT
Subject: Optimization & Troubleshooting Guide for 4-Cyclobutylaniline (CAS: 30685-33-3) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
4-Cyclobutylaniline is a valuable building block in medicinal chemistry, offering a lipophilic, metabolically stable alternative to tert-butyl or isopropyl groups. However, its specific steric profile (the "puckered" cyclobutyl ring) and electron-rich nature present unique challenges in copper-catalyzed C-N bond formation.
This guide addresses the two primary workflows for this substrate:
-
Chan-Lam Coupling: Oxidative coupling with aryl boronic acids (Mild conditions).
-
Ullmann-Type Coupling: Cross-coupling with aryl halides (Robust, scalable).
Part 1: Critical Reaction Parameters (FAQs)
Q1: My Chan-Lam coupling with 4-Cyclobutylaniline stalls at 50% conversion. Is the cyclobutyl group causing steric hindrance?
Diagnosis: Unlikely to be steric hindrance at the reaction center. The cyclobutyl group is in the para position, remote from the amine nucleophile. The issue is likely catalyst poisoning or inefficient re-oxidation .
Technical Insight: In the Chan-Lam cycle, the active species is often a Cu(II) or Cu(III) complex. Electron-rich anilines like 4-Cyclobutylaniline can coordinate too strongly to the copper center, preventing the transmetallation of the aryl boronic acid. Furthermore, if the reaction is open to air, the rate of Cu(I) to Cu(II) re-oxidation might be slower than the rate of catalyst disproportionation.
Optimization Strategy:
-
Ligand Switch: Move from simple pyridine to bidentate ligands like 1,10-Phenanthroline or 2,2'-Bipyridine. These prevent catalyst aggregation.
-
Oxygen Source: Do not rely on passive diffusion. Use an O₂ balloon or sparge the solvent with air for 5 minutes prior to addition.
-
Additive: Add Molecular Sieves (4Å) . Water is a byproduct of the boronic acid condensation; removing it drives the equilibrium.
Q2: In Ullmann couplings, I see significant "homocoupling" of the aryl halide instead of the desired C-N product. Why?
Diagnosis: This indicates that the oxidative addition of the aryl halide to Cu(I) is occurring, but the subsequent capture of the 4-Cyclobutylaniline is too slow.
Technical Insight: The cyclobutyl ring increases the lipophilicity of the aniline, potentially causing it to solvate differently than the copper catalyst. If the catalyst is in the polar phase (e.g., DMSO) and the aniline is aggregated in a lipophilic pocket, the effective concentration is low.
Corrective Action:
-
Solvent System: Switch to a Toluene/Dioxane (1:1) mix to better solvate the lipophilic cyclobutyl tail while maintaining catalyst solubility.
-
Ligand Selection: Use L-Proline or N,N-Dimethylglycine . These amino acid ligands form a lipophilic shell around the copper, acting as a phase-transfer catalyst to bring the metal to the amine.
Q3: How do I remove the residual Copper (blue/green tint) from the final product?
Protocol: 4-Cyclobutylaniline derivatives often retain copper due to the chelating ability of the resulting secondary/tertiary amine.
-
Wash: Wash the organic layer with 10% aqueous EDTA or Ammonium Hydroxide (NH₄OH) .
-
Scavenger: If the tint persists, stir the organic phase with SiliaMetS® Thiol or charcoal for 30 minutes before filtration.
Part 2: Comparative Efficiency Data
The following table summarizes ligand efficiency specifically for para-alkyl anilines (analogous to 4-Cyclobutylaniline) in C-N coupling reactions.
| Ligand System | Reaction Type | Yield (Typical) | Reaction Time | Notes |
| Pyridine (2 eq) | Chan-Lam | 40-55% | 24-48 h | Slow; prone to stalling. |
| 1,10-Phenanthroline | Chan-Lam | 85-92% | 12-16 h | Recommended. Stabilizes Cu species. |
| L-Proline | Ullmann | 70-80% | 18 h | Good for aryl iodides; requires heat (90°C). |
| TMEDA | Ullmann | 60-75% | 24 h | Effective but requires strictly anhydrous conditions. |
| Oxalic Diamides | Ullmann | 90%+ | 8-12 h | High efficiency; tolerates chlorides. |
Part 3: Mechanistic Visualization
Understanding the failure point is crucial. The diagram below illustrates the Chan-Lam cycle and highlights the Transmetallation step, which is often the bottleneck for bulky or electron-rich anilines.
Figure 1: Catalytic cycle for Chan-Lam coupling. The Transmetallation step (Red) is where 4-Cyclobutylaniline reactions often stall if the boronic acid is wet or the base is insufficient.
Part 4: Optimized Experimental Protocol
Workflow: High-Efficiency Chan-Lam Coupling
Objective: N-Arylation of 4-Cyclobutylaniline with Phenylboronic Acid.
Reagents:
-
4-Cyclobutylaniline (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Cu(OAc)₂ (0.1 equiv, 10 mol%)
-
1,10-Phenanthroline (0.1 equiv, 10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]
-
Base: None (if using Cu(OAc)₂) or 2,6-Lutidine (1.0 equiv) if acid sensitive.
Step-by-Step:
-
Pre-Complexation: In a vial, dissolve Cu(OAc)₂ and 1,10-Phenanthroline in the solvent. Stir for 5 minutes until a rich blue-green color develops. Why? This ensures the active catalytic species is formed before the substrate can sequester the copper.
-
Substrate Addition: Add the aryl boronic acid and 4-Cyclobutylaniline.
-
Activation: Add 4Å Molecular Sieves (powdered).
-
Oxygenation: Cap the vial with a septum. Insert a balloon filled with O₂ (or simply air).
-
Reaction: Stir vigorously at Room Temperature for 16 hours.
-
Checkpoint: The reaction should turn from blue to a dark green/brown slurry. If it stays bright blue, the catalytic cycle is not turning over (check oxygen source).
-
-
Workup: Filter through a pad of Celite to remove sieves and copper salts. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).
References
-
Chan-Lam Coupling Fundamentals: Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[1][2][3] Organic Letters, 3(13), 2077–2079.
-
Ligand Effects in Copper Catalysis: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research, 41(11), 1450–1460.
-
Oxalic Diamides for Hindered Substrates: Zhou, W., Fan, M., & Ma, D. (2015). General Copper-Catalyzed Transformations of Functionalized Aryl Chlorides. Journal of the American Chemical Society, 137(37), 11942–11945.
-
Mechanism of Oxidative Coupling: Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. Science, 309(5742), 1824-1826. (Contextual reference for oxidative turnover mechanisms).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Cyclobutylaniline and Other Aniline Derivatives
This guide provides an in-depth comparative analysis of the chemical reactivity of 4-cyclobutylaniline against a range of other substituted anilines. Designed for researchers, scientists, and professionals in drug development, this document elucidates the subtle interplay of electronic and steric factors that govern the reactivity of the aniline scaffold. We will explore basicity, susceptibility to electrophilic aromatic substitution, and N-acylation, supported by theoretical principles and detailed experimental protocols for empirical validation.
Introduction: The Fundamentals of Aniline Reactivity
Aniline (C₆H₅NH₂) is a cornerstone of organic synthesis, characterized by the nucleophilic amino group (-NH₂) attached to an aromatic benzene ring. Its reactivity is a delicate balance of the properties of this amino group and the electronic landscape of the aromatic system. Two primary avenues of reaction exist: those involving the nitrogen atom's lone pair of electrons (e.g., basicity, N-alkylation, N-acylation) and those involving the aromatic ring (e.g., electrophilic aromatic substitution).
The reactivity of aniline derivatives is profoundly influenced by the nature of the substituents on the aromatic ring.[1] These substituents modulate the electron density of the entire molecule through two main mechanisms:
-
Inductive Effects: The polarization of σ-bonds, either donating or withdrawing electron density based on electronegativity.
-
Resonance (Mesomeric) Effects: The delocalization of π-electrons, which can donate or withdraw electron density through the aromatic system.
This guide focuses on 4-cyclobutylaniline, a derivative where the substituent is a cyclobutyl group at the para-position. We will dissect how this specific alkyl group modifies the intrinsic reactivity of the aniline core compared to other common derivatives.
Caption: Interplay of factors governing the reactivity of substituted anilines.
Comparative Analysis of Reactivity
We will evaluate the reactivity of 4-cyclobutylaniline relative to aniline, 4-methylaniline (p-toluidine), 4-methoxyaniline (p-anisidine), and 4-nitroaniline. This selection provides a spectrum of substituents: none, a simple alkyl, a strong electron-donating group (EDG) via resonance, and a strong electron-withdrawing group (EWG).
Basicity (pKa)
The basicity of an aniline, measured by the pKa of its conjugate acid (anilinium ion), is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton.[1] Electron-donating groups increase electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups decrease it.[2][3]
-
4-Cyclobutylaniline: The cyclobutyl group is an alkyl group. Like other alkyl groups, it acts as a weak electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making 4-cyclobutylaniline more basic than unsubstituted aniline.
-
Comparison:
-
vs. Aniline (pKa ≈ 4.6): 4-Cyclobutylaniline is expected to have a higher pKa.[1]
-
vs. 4-Methylaniline (pKa ≈ 5.1): The inductive effect of a cyclobutyl group is comparable to, or slightly stronger than, a methyl group. Therefore, their pKa values are expected to be very similar.
-
vs. 4-Methoxyaniline (pKa ≈ 5.3): The methoxy group is a strong EDG due to its +R (resonance) effect, which outweighs its -I (inductive) effect. This makes the nitrogen lone pair significantly more available, resulting in higher basicity compared to 4-cyclobutylaniline.[2]
-
vs. 4-Nitroaniline (pKa ≈ 1.0): The nitro group is a powerful EWG through both its -I and -R effects, drastically reducing the electron density on the nitrogen and making it a very weak base.
-
Table 1: Predicted and Experimental pKa Values of Substituted Anilinium Ions
| Compound | Substituent | Electronic Effect | Predicted pKa Rank | Experimental pKa (approx.) |
| 4-Nitroaniline | -NO₂ | Strong EWG (-I, -R) | 1 (Least Basic) | 1.0 |
| Aniline | -H | Neutral Reference | 2 | 4.6[1] |
| 4-Cyclobutylaniline | -C₄H₇ | Weak EDG (+I) | 3 | ~5.2 (Estimated) |
| 4-Methylaniline | -CH₃ | Weak EDG (+I) | 3 | 5.1 |
| 4-Methoxyaniline | -OCH₃ | Strong EDG (+R, -I) | 4 (Most Basic) | 5.3 |
Electrophilic Aromatic Substitution (EAS)
The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, and Friedel-Crafts reactions.[4][5][6] The rate of EAS is highly sensitive to the electron density of the aromatic ring.
-
4-Cyclobutylaniline: The electron-donating cyclobutyl group further activates the ring, making it more susceptible to electrophilic attack than aniline itself. Since the para position is blocked, substitution will occur at the ortho positions (relative to the amino group).
-
Comparison of Relative Rates:
-
vs. Aniline: 4-Cyclobutylaniline will react faster due to the +I effect of the cyclobutyl group.
-
vs. 4-Methylaniline: Reactivity will be very similar, as their activating effects are comparable.
-
vs. 4-Methoxyaniline: The methoxy group's powerful +R effect makes it a much stronger activating group. Thus, 4-methoxyaniline will react significantly faster in EAS than 4-cyclobutylaniline.
-
vs. 4-Nitroaniline: The nitro group is strongly deactivating, making EAS reactions on 4-nitroaniline much slower and requiring harsher conditions.
-
Caption: Expected trend in reactivity towards electrophilic aromatic substitution.
N-Acylation
N-acylation involves the reaction of the amino group with an acylating agent (e.g., acyl chloride or anhydride) to form an amide.[7] The reaction rate depends on the nucleophilicity of the nitrogen atom. This is governed by the same electronic factors that influence basicity. Steric hindrance around the amino group can also play a significant role.[8]
-
4-Cyclobutylaniline: The electron-donating cyclobutyl group enhances the nucleophilicity of the nitrogen, leading to a faster acylation rate compared to aniline. Since the substituent is in the para position, it presents no direct steric hindrance to the amino group.
-
Comparison of Relative Rates: The expected trend for N-acylation rates will mirror that of basicity, as both are dependent on the electron density at the nitrogen atom.
-
Rate: 4-Nitroaniline < Aniline < 4-Cyclobutylaniline ≈ 4-Methylaniline < 4-Methoxyaniline
-
Table 2: Summary of Predicted Relative Reactivity
| Reaction Type | 4-Nitroaniline | Aniline | 4-Cyclobutylaniline | 4-Methylaniline | 4-Methoxyaniline |
| Basicity (pKa) | Lowest | Low | Moderate | Moderate | Highest |
| EAS Rate | Slowest | Slow | Fast | Fast | Fastest |
| N-Acylation Rate | Slowest | Slow | Fast | Fast | Fastest |
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, the following self-validating protocols can be employed.
Protocol: Determination of Relative Basicity by Potentiometric Titration
This protocol determines the pKa of the anilinium ion by titrating the aniline derivative with a strong acid and monitoring the pH.
Rationale: Potentiometric titration provides a precise measure of the equilibrium constant for the protonation of the amine, from which the pKa is directly calculated. The half-equivalence point, where half of the aniline has been protonated, corresponds to a pH equal to the pKa of the conjugate acid.
Methodology:
-
Preparation: Prepare 0.01 M solutions of each aniline derivative in a 50:50 ethanol:water mixture to ensure solubility. Prepare a standardized 0.01 M HCl solution.
-
Setup: Calibrate a pH meter with standard buffers (pH 4.00, 7.00, 10.00). Place 50.0 mL of the aniline solution in a beaker with a magnetic stir bar.
-
Titration: Immerse the pH electrode in the solution. Add the 0.01 M HCl titrant in 0.5 mL increments, recording the pH after each addition. Continue additions well past the equivalence point.
-
Data Analysis: Plot pH (y-axis) versus volume of HCl added (x-axis) to generate a titration curve. Determine the volume at the equivalence point (the point of maximum slope). The volume at the half-equivalence point is half of this value.
-
pKa Determination: The pH of the solution at the half-equivalence point is the pKa of the anilinium ion.
-
Validation: Repeat the titration three times for each compound to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05.
Protocol: Comparison of EAS Rates by Competitive Bromination
This protocol uses a competitive reaction to determine the relative rates of bromination.
Rationale: By reacting a mixture of two aniline derivatives with a limited amount of electrophile (Br₂), the ratio of the products formed directly reflects the relative reactivity of the starting materials. HPLC analysis provides accurate quantification of the products.
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations for acetanilide (the protected form of aniline, used to moderate reactivity) and 4-cyclobutylacetanilide. Generate a calibration curve for each using an HPLC-UV detector.
-
Reaction Setup: In a flask, dissolve equimolar amounts (e.g., 1.0 mmol) of acetanilide and 4-cyclobutylacetanilide in 20 mL of acetic acid.
-
Initiation: Add a substoichiometric amount of bromine (e.g., 0.5 mmol) dissolved in acetic acid dropwise to the stirred aniline mixture at room temperature.
-
Quenching: After 15 minutes, quench the reaction by adding an excess of sodium bisulfite solution to consume any unreacted bromine.
-
Workup: Extract the organic products into dichloromethane, wash with water, dry over Na₂SO₄, and evaporate the solvent.
-
Analysis: Dissolve the residue in a known volume of mobile phase and analyze by HPLC.
-
Calculation: Using the calibration curves, determine the molar ratio of the brominated products (p-bromoacetanilide and 2-bromo-4-cyclobutylacetanilide). This ratio is a direct measure of the relative reaction rates.
-
Validation: The experiment should be run alongside a control reaction containing only one aniline derivative to confirm product identity via retention time.
Protocol: Kinetic Analysis of N-Acylation via In-Situ IR Spectroscopy
This protocol follows the rate of N-acylation by monitoring the disappearance of the acylating agent's characteristic infrared absorption band.[9]
Rationale: Acetic anhydride has a distinct carbonyl stretch in the IR spectrum (~1820 cm⁻¹). As it reacts with the aniline, this peak will decrease in intensity. In-situ IR spectroscopy allows for real-time monitoring of the reaction kinetics without the need for sampling and quenching.
Caption: Experimental workflow for kinetic analysis of N-acylation using in-situ IR.
Methodology:
-
Setup: Equip a jacketed glass reactor with an in-situ IR probe and maintain the temperature at 25.0 °C.
-
Solutions: Prepare 0.1 M solutions of the aniline derivative (e.g., 4-cyclobutylaniline) and acetic anhydride in a dry aprotic solvent like acetonitrile.
-
Background: Add the aniline solution to the reactor and record a background IR spectrum once the temperature has stabilized.
-
Reaction: Inject the acetic anhydride solution into the reactor with vigorous stirring to initiate the reaction (ensure the aniline is in large excess, e.g., 10-fold, to ensure pseudo-first-order kinetics).
-
Data Collection: Immediately begin collecting IR spectra at regular intervals (e.g., every 15 seconds).
-
Data Analysis: Measure the absorbance of the acetic anhydride carbonyl peak (~1820 cm⁻¹) as a function of time. Plot the natural logarithm of the absorbance versus time. The slope of this line will be the negative of the pseudo-first-order rate constant, k'.
-
Rate Constant: Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the aniline derivative.
-
Validation: Run each kinetic experiment in triplicate. Compare the calculated second-order rate constants for the different aniline derivatives to establish a quantitative reactivity ranking.
Conclusion
The reactivity of 4-cyclobutylaniline is primarily dictated by the weak electron-donating inductive effect of the cyclobutyl group. This results in a molecule that is more basic and more reactive towards both electrophilic aromatic substitution and N-acylation than unsubstituted aniline. Its reactivity is broadly comparable to other simple alkyl-substituted anilines like 4-methylaniline. However, it is significantly less activated than anilines bearing substituents with strong resonance-donating effects, such as 4-methoxyaniline, and vastly more reactive than anilines with electron-withdrawing groups like 4-nitroaniline.
For drug development professionals, the cyclobutyl moiety offers a way to subtly increase the nucleophilicity and ring activation of an aniline core without introducing the dramatic electronic perturbations or metabolic liabilities of other groups. The protocols outlined herein provide a robust framework for empirically quantifying these differences, enabling rational design and selection of aniline derivatives for specific synthetic and pharmacological applications.
References
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]
-
Le, C., et al. Radical α-C–H Cyclobutylation of Aniline Derivatives. (2019-09-03). National Institutes of Health. [Link]
-
Chemistry LibreTexts. Relative Basicity of Amines and Other Compounds. (2019-06-05). [Link]
-
Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. (2024-12-11). [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28). [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. (2018-05-08). [Link]
-
Buncel, E., et al. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
YouTube. Effect of Substituents on the Basicity of Anilines. (2020-06-13). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative study of catalysts for 4-Cyclobutylaniline synthesis
This guide provides a comparative technical analysis of catalytic systems for the synthesis of 4-Cyclobutylaniline , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and GPCR modulators).
The synthesis of 4-cyclobutylaniline presents a specific challenge: forming a
Therefore, this study focuses on three transition-metal-catalyzed cross-coupling methodologies:
-
Nickel-Catalyzed Negishi Coupling (The High-Activity Standard)
-
Palladium-Catalyzed Suzuki-Miyaura Coupling (The Robust Alternative)
-
Ni/Photoredox Dual Catalysis (The Mild, Organometallic-Free Route)[1]
Part 1: Comparative Analysis of Catalytic Pathways
Nickel-Catalyzed Negishi Coupling
-
Mechanism: Transmetalation of a cyclobutylzinc reagent onto a Ni(II)-aryl species.
-
Catalyst System:
with Pybox or amino-alcohol ligands. -
Why it works: Nickel is superior to Palladium for coupling secondary alkyl nucleophiles because it suppresses
-hydride elimination (a common side reaction that leads to cyclobutene) and facilitates the difficult reductive elimination of bulky groups. -
Key Advantage: High reactivity; often proceeds at Room Temperature (RT).
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Mechanism: Coupling of Cyclobutylboronic acid derivatives (MIDA boronates or
salts) with 4-haloanilines. -
Catalyst System:
with bulky, electron-rich phosphines (e.g., RuPhos or XPhos ). -
Why it works: Standard Pd catalysts fail here. Buchwald-type ligands (biaryl phosphines) are required to create a mono-ligated Pd(0) species spacious enough to accept the secondary alkyl group and electron-rich enough to speed up oxidative addition.
-
Key Advantage: Reagent stability (boronates vs. zinc reagents) and moisture tolerance.
Ni/Photoredox Dual Catalysis (Decarboxylative)
-
Mechanism: Single-Electron Transfer (SET) oxidation of cyclobutyl carboxylic acid (or silicate) generates a cyclobutyl radical, which is intercepted by a Ni(0/II) catalytic cycle.
-
Catalyst System:
(Catalyst A) + (Photocatalyst B) under Blue LED. -
Why it works: It bypasses the need for pre-formed organometallic reagents (Zn/B), using cheap carboxylic acids as the alkyl source.
-
Key Advantage: Extreme functional group tolerance; ideal for late-stage functionalization.[2]
Part 2: Performance Metrics & Decision Matrix
Table 1: Comparative Performance Data (Representative)
| Feature | Negishi Coupling (Ni) | Suzuki Coupling (Pd) | Ni/Photoredox (Dual) |
| Primary Catalyst | |||
| Coupling Partner | Cyclobutylzinc Bromide | Cyclobutyl-BF | Cyclobutyl Carboxylic Acid |
| Yield (Isolated) | 82 - 90% | 65 - 75% | 70 - 80% |
| Reaction Time | 4 - 12 h | 12 - 24 h | 24 - 48 h |
| Temp | 25°C - 60°C | 80°C - 100°C | 25°C (Light Source) |
| Air/Moisture Sensitivity | High (Schlenk technique req.) | Low (Benchtop setup possible) | Moderate (Degassing req.) |
| Scalability | High (Batch/Flow) | High (Batch) | Low (Photon flux limited) |
| Cost Driver | Organozinc prep | Ligand (RuPhos) | Iridium Photocatalyst |
Part 3: Mechanistic Visualization
The following diagram illustrates the distinct mechanistic pathways, highlighting why Nickel is preferred for the radical/alkyl capture steps compared to the standard Palladium cycle.
Figure 1: Mechanistic divergence between classical Negishi (two-electron transmetalation) and Photoredox (single-electron radical capture). Note how both utilize Nickel's ability to handle alkyl groups.
Part 4: Detailed Experimental Protocols
Protocol A: Nickel-Catalyzed Negishi Coupling (Recommended for Scale)
Best for: High throughput, gram-scale synthesis where yield is paramount.
Reagents:
-
4-Iodoaniline (1.0 equiv)
-
Cyclobutylzinc bromide (0.5 M in THF, 1.5 equiv)
- (0.05 equiv)
-
(S,S)-Pybox ligand (0.06 equiv)
-
DMA (Dimethylacetamide) / THF solvent mix.
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or flame-dried Schlenk flask, combine
and the Pybox ligand in DMA. Stir for 20 mins to form the active orange complex. -
Substrate Addition: Add 4-iodoaniline to the catalyst solution.
-
Transmetalation: Cool the mixture to 0°C. Add the Cyclobutylzinc bromide solution dropwise via syringe over 15 minutes. (Exothermic).
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 8 hours.
-
Quench: Carefully quench with saturated
solution (activates protonolysis of excess Zn reagent). -
Workup: Extract with EtOAc (3x). Wash organics with water and brine to remove DMA. Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). 4-Cyclobutylaniline is an oil or low-melting solid.
Protocol B: Ni/Photoredox Dual Catalysis (Recommended for Diversity)
Best for: Late-stage functionalization or when organometallic handling is impossible.
Reagents:
-
4-Bromoaniline (1.0 equiv)
-
Cyclobutanecarboxylic acid (1.5 equiv)
- (1 mol%)
- (5 mol%) / dtbbpy (5 mol%)
-
Cesium Carbonate (
, 1.5 equiv) -
Solvent: DMSO or DMF (degassed).
Step-by-Step:
-
Setup: In a 40 mL vial equipped with a stir bar, add the aryl halide, carboxylic acid, base, and both catalysts.
-
Degassing: Seal the vial and sparge with Nitrogen for 15 minutes (Oxygen quenches the excited Iridium state).
-
Irradiation: Place the vial 2-3 cm away from a 34W Blue LED lamp. Fan cooling is required to maintain temp < 35°C.
-
Monitoring: Stir under irradiation for 24-48 hours. Monitor by LC-MS.
-
Workup: Dilute with water and ether. The organic layer will contain the product.
Part 5: Decision Tree for Researchers
Figure 2: Selection logic based on substrate complexity and scale.
References
-
Negishi Cross-Coupling of Secondary Alkylzincs
-
Suzuki-Miyaura Coupling of Secondary Alkylborons
-
Photoredox/Nickel Dual Catalysis
-
General Review of Cyclobutylation
- Title: Recent Advances in the Synthesis of Cyclobutane-Containing Scaffolds.
- Source:Chem. Rev. 2016, 116, 17, 10485.
-
URL:[Link]
Sources
- 1. Nickel/photoredox dual-catalyzed reductive cross-coupling of aryl halides and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Photoinduced cross-coupling of aryl halides enabled by n-tetrabutylphosphonium phthalate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Cyclobutylaniline: Efficiency, Cost, and Practicality for Researchers
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Cyclobutylaniline, a valuable building block in medicinal chemistry, presents several synthetic challenges. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, offering a critical analysis of their efficiency, cost-effectiveness, and practical applicability in a laboratory setting.
Introduction: The Significance of 4-Cyclobutylaniline
4-Cyclobutylaniline is a primary aromatic amine featuring a cyclobutyl moiety. This structural motif is of significant interest in drug discovery, as the cyclobutyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of lead compounds. Its synthesis, however, is not trivial and requires careful consideration of starting material availability, reaction efficiency, and overall cost. This guide will explore three primary synthetic strategies: Reductive Amination, Suzuki Coupling, and Buchwald-Hartwig Amination.
At a Glance: Comparison of Synthetic Routes
| Route | Key Starting Materials | Overall Yield | Estimated Cost per Gram | Key Advantages | Key Disadvantages |
| 1. Reductive Amination | Cyclobutanone, Aniline | Good to Excellent | Low to Moderate | Readily available starting materials, straightforward procedure. | Potential for side reactions, requires a suitable reducing agent. |
| 2. Suzuki Coupling | 4-Bromoaniline, Cyclobutylboronic acid | Good | Moderate to High | High functional group tolerance, mild reaction conditions. | Cost and availability of cyclobutylboronic acid, palladium catalyst cost. |
| 3. Buchwald-Hartwig Amination | 4-Chloroaniline, Cyclobutylamine | Good to Excellent | Moderate to High | Excellent yields and functional group tolerance. | Cost of palladium catalyst and specialized ligands, availability of cyclobutylamine. |
Route 1: Reductive Amination of Cyclobutanone with Aniline
This classical approach represents a direct and often cost-effective method for the synthesis of 4-cyclobutylaniline. The reaction proceeds via the formation of an enamine or imine intermediate from the condensation of cyclobutanone and aniline, which is then reduced in situ to the desired amine.
Causality Behind Experimental Choices
The choice of reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and selectivity for imines over ketones, minimizing the formation of cyclobutanol as a byproduct. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate the formation of the iminium ion intermediate. Acetic acid is often added as a catalyst to promote imine formation.
Experimental Protocol
-
To a stirred solution of aniline (1.0 eq) in dichloromethane (DCM, 0.5 M) is added cyclobutanone (1.2 eq) followed by acetic acid (0.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-cyclobutylaniline.
Expected Yield: 70-85%
Cost and Efficiency Analysis
This route is generally considered cost-effective due to the relatively low price of cyclobutanone and aniline. The main cost drivers are the reducing agent and the solvent. The efficiency is good, with high yields achievable under optimized conditions. The straightforward procedure and use of common laboratory reagents make it an attractive option for both small and larger-scale synthesis.
Route 2: Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling is a powerful C-C bond-forming reaction that can be adapted to synthesize 4-cyclobutylaniline. This route involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoaniline) with a cyclobutylboronic acid or its ester derivative.
Causality Behind Experimental Choices
The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling. A combination of a palladium(II) precatalyst, such as palladium(II) acetate, and a phosphine ligand, like tricyclohexylphosphine or SPhos, is commonly employed. The base, typically a carbonate or phosphate, is essential for the transmetalation step. The solvent system often consists of a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol
-
To a degassed mixture of 4-bromoaniline (1.0 eq), cyclobutylboronic acid (1.5 eq), and potassium phosphate (2.0 eq) in a mixture of toluene and water (4:1, 0.2 M) is added the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[1][2][3]
Expected Yield: 60-80%
Cost and Efficiency Analysis
While offering good yields and excellent functional group tolerance, the Suzuki coupling route's primary drawback is the cost and availability of cyclobutylboronic acid. Palladium catalysts and specialized ligands also contribute significantly to the overall cost.[4] This route is often favored in medicinal chemistry for the synthesis of complex analogs where the cost of starting materials is less of a concern compared to the need for a reliable and versatile method.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds and provides a powerful alternative for the synthesis of 4-cyclobutylaniline.[5] This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate (e.g., 4-chloroaniline) with an amine (cyclobutylamine).
Causality Behind Experimental Choices
Similar to the Suzuki coupling, the selection of the palladium catalyst and ligand is critical for the Buchwald-Hartwig amination.[6] Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often used in conjunction with a palladium source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. The choice of solvent, typically an aprotic polar solvent like toluene or dioxane, is also important for reaction efficiency.[7]
Experimental Protocol
-
An oven-dried Schlenk tube is charged with 4-chloroaniline (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst).
-
The tube is evacuated and backfilled with an inert atmosphere.
-
Toluene (0.5 M) and cyclobutylamine (1.2 eq) are added via syringe.
-
The reaction mixture is heated to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.[8]
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash column chromatography on silica gel yields the final product.
Expected Yield: 80-95%
Cost and Efficiency Analysis
The Buchwald-Hartwig amination often provides the highest yields among the discussed methods. However, the cost of the palladium catalyst and the specialized phosphine ligands can be substantial, making this route more expensive, particularly for large-scale synthesis.[9] The availability and cost of cyclobutylamine also need to be considered. This method is highly valued for its broad substrate scope and reliability, making it a go-to choice for challenging amination reactions in a research and development setting.
Conclusion and Future Outlook
The choice of the optimal synthetic route to 4-cyclobutylaniline depends heavily on the specific requirements of the project, including scale, budget, and available resources.
-
For cost-effective, large-scale synthesis , Reductive Amination stands out as the most practical approach, provided that potential side reactions can be minimized through careful optimization.
-
For versatility and functional group tolerance in a research setting , the Suzuki Coupling offers a reliable, albeit more expensive, option.
-
The Buchwald-Hartwig Amination provides the highest efficiency and is an excellent choice when yield is the primary concern and cost is a secondary consideration.
Future developments in catalysis, particularly the use of more abundant and less expensive metals like copper or nickel for cross-coupling reactions, may offer more sustainable and economical alternatives for the synthesis of 4-cyclobutylaniline and other valuable pharmaceutical intermediates.[10]
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
- Process for the manufacture of cyclopropylamine. (1986).
- Synthesis method of cyclobutylamine compound. (2021).
-
Buchwald-Hartwig Amination. (n.d.). Organic Synthesis. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2020). National Center for Biotechnology Information. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2020). Nature. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2014). ResearchGate. [Link]
-
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Wiley Online Library. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). OUCI. [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). National Center for Biotechnology Information. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. (2019). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. (2023). Sciforum. [Link]
- Aniline purification process. (2020).
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. BJOC - Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives [beilstein-journals.org]
Spectroscopic Comparison Guide: 4-Cyclobutylaniline vs. 4-Cyclopropylaniline and 4-Cyclopentylaniline
Executive Summary: The Cycloalkyl Bioisostere Landscape
In drug discovery, particularly within the kinase inhibitor space (e.g., quinazoline-based EGFR inhibitors), the modulation of the aniline ring's 4-position is a critical strategy for optimizing hydrophobic fit and metabolic stability. This guide compares 4-Cyclobutylaniline with its lower and higher homologs, 4-Cyclopropylaniline and 4-Cyclopentylaniline .
While these molecules appear structurally similar, the ring size induces profound changes in electronic conjugation, lipophilicity, and spectroscopic signatures. The cyclopropyl group acts as a pseudo-unsaturated system capable of hyperconjugation, whereas the cyclobutyl and cyclopentyl rings behave as traditional, albeit sterically distinct, aliphatic substituents.
Chemical & Physical Profile
The transition from C3 (cyclopropyl) to C5 (cyclopentyl) alters the physicochemical landscape, impacting solubility (LogP) and electronic donation to the aniline nitrogen (pKa).
| Property | 4-Cyclopropylaniline | 4-Cyclobutylaniline | 4-Cyclopentylaniline |
| Molecular Formula | C | C | C |
| Molecular Weight | 133.19 g/mol | 147.22 g/mol | 161.25 g/mol |
| Ring Character | Strained | Flexible | |
| Electronic Effect ( | -0.21 (Strong Donor) | ~ -0.15 (Moderate Donor) | ~ -0.15 (Moderate Donor) |
| Predicted LogP | ~ 2.1 | ~ 2.6 | ~ 3.1 |
| Acid Stability | Low (Ring opening risk) | Moderate | High |
Critical Insight: The Hammett constant (
) for the cyclopropyl group (-0.21) indicates it is a stronger electron donor than the cyclobutyl or cyclopentyl groups. This is due to the overlap of the cyclopropyl C-Corbitals (Walsh orbitals) with the aromatic system, a phenomenon absent in the larger rings.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance ( H NMR)
The ring size dictates the chemical shift of the alkyl protons and influences the aromatic protons via the anisotropy and electronic effects described above.
Table 1: Comparative
| Proton Environment | 4-Cyclopropylaniline | 4-Cyclobutylaniline | 4-Cyclopentylaniline |
| Aromatic (Ortho to NH | 6.45 – 6.55 (d) | 6.48 – 6.58 (d) | 6.50 – 6.60 (d) |
| Aromatic (Meta to NH | 6.75 – 6.85 (d) | 6.90 – 7.00 (d) | 6.92 – 7.02 (d) |
| NH | 4.60 – 4.80 | 4.70 – 4.90 | 4.70 – 4.90 |
| Methine (CH-Ar) | 1.70 – 1.85 (m) | 3.30 – 3.50 (quint) | 2.80 – 2.95 (quint) |
| Ring CH | 0.50 – 0.90 (m) | 1.90 – 2.30 (m) | 1.50 – 2.10 (m) |
Diagnostic Signals:
-
Cyclopropyl: Look for the unique high-field signals (0.5–0.9 ppm). The methine proton is also significantly shielded (~1.8 ppm) compared to the larger rings.
-
Cyclobutyl: The methine proton is unusually deshielded (~3.4 ppm), often appearing further downfield than the cyclopentyl methine due to the specific magnetic anisotropy of the puckered cyclobutane ring.
-
Cyclopentyl: Shows the classic "envelope" conformation multiplet patterns, with the methine centered ~2.9 ppm.
B. Infrared Spectroscopy (FT-IR)
Vibrational modes provide a rapid identification method, particularly for the strained rings.
-
C-H Stretching Region:
-
Cyclopropyl: Exhibits C-H stretches above 3000 cm
(typically 3040–3090 cm ), mimicking alkene C-H bonds due to the high -character of the C-H bonds. -
Cyclobutyl/Cyclopentyl: C-H stretches are confined to the standard aliphatic range (< 3000 cm
).
-
-
Ring Breathing Modes:
-
Cyclopropyl: Distinct band ~1020 cm
. -
Cyclobutyl: Characteristic ring breathing ~900–920 cm
.
-
C. UV-Vis Spectroscopy
-
Bathochromic Shift: The 4-cyclopropylaniline typically shows a slight red shift (bathochromic shift) in its
(approx. 245–250 nm for the transition) compared to the cyclobutyl and cyclopentyl analogs. This confirms the conjugation between the cyclopropyl Walsh orbitals and the aniline -system.
Experimental Protocols
Protocol A: High-Fidelity NMR Acquisition
To ensure resolution of the aliphatic multiplets and accurate integration.
-
Sample Prep: Dissolve 5–10 mg of the aniline in 600 µL of DMSO-
.-
Why DMSO? CDCl
can be acidic enough to cause trace broadening of the NH peak or, in the case of cyclopropyl, initiate slow degradation over time. DMSO prevents aggregation and sharpens the NH signal.
-
-
Instrument Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the aromatic vs. aliphatic protons).
-
Scans: 16–32.
-
-
Processing: Apply an exponential line broadening (LB) of 0.3 Hz.
Protocol B: Acid Stability Challenge (Stress Test)
To differentiate the 4-cyclopropyl derivative from the stable 4-cyclobutyl/cyclopentyl alternatives.
-
Preparation: Prepare a 1 mM solution of the test compound in Acetonitrile/Water (1:1).
-
Acidification: Add 1 equivalent of 1M HCl.
-
Monitoring: Incubate at 40°C. Inject onto HPLC every 60 minutes for 4 hours.
-
Result Interpretation:
-
4-Cyclopropylaniline: Expect appearance of ring-opened products (chloropropyl derivatives) within 1–4 hours.
-
4-Cyclobutyl/Cyclopentyl: Should remain >99% unchanged.
-
Visualizations & Logic Pathways
Diagram 1: Electronic & Structural Causality
This diagram illustrates why the Cyclopropyl group is spectroscopically distinct (Walsh Orbital Conjugation) compared to the steric bulk effects of Cyclobutyl/Cyclopentyl.
Caption: Causal flow from ring strain to unique spectroscopic observables. The "Walsh Orbital" pathway is unique to the cyclopropyl analog.
Diagram 2: Analytical Workflow for Identification
A self-validating logic tree to identify an unknown 4-cycloalkylaniline.
Caption: Step-by-step logic for distinguishing the three analogs using standard proton NMR.
References
-
PubChem Compound Summary. "4-Cyclopentylaniline (CID 11816021)." National Center for Biotechnology Information. [Link]
-
Stenutz, R. "Hammett Substituent Constants." Stenutz.eu. (Provides
values for cyclopropyl vs alkyl groups). [Link] -
Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values." (Context for steric bulk comparisons). [Link]
-
MDPI. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers." Environmental Science & Technology. (Discusses oxidative ring opening of cyclopropylanilines). [Link]
-
LibreTexts. "Substituent Effects in Substituted Aromatic Rings." (General principles of alkyl group donation). [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
